Product packaging for 4-Chloro-2-methoxy-5-methylaniline(Cat. No.:CAS No. 6376-14-3)

4-Chloro-2-methoxy-5-methylaniline

Cat. No.: B1582973
CAS No.: 6376-14-3
M. Wt: 171.62 g/mol
InChI Key: XBAPOWUMJRIKAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloro-2-methoxy-5-methylaniline is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClNO B1582973 4-Chloro-2-methoxy-5-methylaniline CAS No. 6376-14-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methoxy-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAPOWUMJRIKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00213198
Record name 4-Chloro-5-methyl-o-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6376-14-3
Record name 4-Chloro-2-methoxy-5-methylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6376-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-methyl-o-anisidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006376143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-5-methyl-o-anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00213198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-methyl-o-anisidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-methoxy-5-methylaniline: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-methoxy-5-methylaniline, registered under CAS number 6376-14-3, is a substituted aniline derivative that serves as a crucial building block in the synthesis of a variety of complex organic molecules.[1][2][3] Its unique substitution pattern, featuring a chloro, a methoxy, and a methyl group on the aniline ring, imparts specific reactivity and properties that are of significant interest in the fields of medicinal chemistry, materials science, and chemical synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, spectroscopic characterization, safety protocols, and its applications, particularly within the realm of drug discovery and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is foundational to its chemical behavior. The arrangement of the electron-donating methoxy and methyl groups, and the electron-withdrawing chloro group, in relation to the amino group, dictates its reactivity in various chemical transformations.

Molecular Diagram

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 6376-14-3[1][2][3]
Molecular Formula C₈H₁₀ClNO[2]
Molecular Weight 171.62 g/mol [2]
Appearance Solid[4]
Melting Point 102-103 °C[1]
Purity ≥95%[2]

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several strategic routes, primarily involving the chlorination of a substituted aniline precursor or the reduction of a corresponding nitroaromatic compound. The choice of synthetic pathway often depends on the availability of starting materials, desired purity, and scalability of the reaction.

A common and logical synthetic approach involves the chlorination of 2-methoxy-5-methylaniline. This reaction is an electrophilic aromatic substitution where the directing effects of the amino and methoxy groups play a crucial role. The amino group is a powerful activating and ortho-, para-directing group. The methoxy group is also activating and ortho-, para-directing. In this specific precursor, the para position to the strongly activating amino group is blocked by the methyl group, and one ortho position is occupied by the methoxy group. The incoming electrophile (Cl+) is therefore directed to the other ortho position relative to the amino group, which is also para to the methoxy group, leading to the desired product.

Another viable synthetic strategy commences with a nitrated precursor, which is subsequently reduced to the aniline. For instance, the synthesis could start from a suitably substituted nitrotoluene, followed by chlorination and then reduction of the nitro group to an amine. The reduction of the nitro group is a well-established transformation and can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon, or chemical reduction using reagents such as tin(II) chloride in acidic medium. A patented process for a similar compound, 4-chloro-2,5-dimethoxyaniline, involves the catalytic reduction of the corresponding nitrobenzene derivative using a modified platinum-on-carbon catalyst.[5]

Experimental Protocol: Conceptual Synthesis via Chlorination

The following is a generalized, conceptual protocol for the chlorination of 2-methoxy-5-methylaniline. This protocol is for illustrative purposes and should be optimized and validated in a laboratory setting.

  • Reaction Setup: In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with 2-methoxy-5-methylaniline and a suitable solvent (e.g., a chlorinated solvent like dichloromethane or a polar aprotic solvent). The flask is cooled in an ice bath.

  • Chlorinating Agent: A solution of a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in the same solvent is prepared and placed in the dropping funnel.

  • Reaction: The chlorinating agent is added dropwise to the stirred solution of the aniline precursor while maintaining the low temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a basic aqueous solution (e.g., sodium bicarbonate). The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield pure this compound.

Diagram: Synthetic Logic

Synthesis_Logic cluster_start Starting Materials cluster_reaction Key Transformation 2-methoxy-5-methylaniline 2-methoxy-5-methylaniline Chlorination Electrophilic Chlorination 2-methoxy-5-methylaniline->Chlorination Nitrotoluene_derivative Nitrotoluene_derivative Reduction Nitro Group Reduction Nitrotoluene_derivative->Reduction This compound This compound Chlorination->this compound Reduction->this compound

Caption: Key synthetic strategies for this compound.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of NMR, IR, and mass spectra for this compound is not readily found in peer-reviewed literature, its expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons (a singlet around 3.8-4.0 ppm), the methyl protons (a singlet around 2.1-2.3 ppm), and the amine protons (a broad singlet). The aromatic region would display two singlets or two doublets with a small coupling constant, corresponding to the two non-equivalent protons on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum would exhibit eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts would be influenced by the nature of the substituents on the aromatic ring.

  • IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O and C-Cl stretching vibrations. An IR spectrum for the similar compound, 4-chloro-3-methylaniline, is available in the NIST database and shows characteristic amine and aromatic absorptions.[6]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic (M+2)+ peak with an intensity of about one-third of the M+ peak, which is indicative of the presence of a single chlorine atom.

Applications in Drug Discovery and Development

Substituted anilines are a cornerstone in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of bioactive molecules. The presence of chloro and methoxy groups in a drug candidate can significantly influence its pharmacokinetic and pharmacodynamic properties. The chloro group can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic properties.

This compound is a valuable intermediate for the synthesis of heterocyclic compounds, which are prevalent in many approved drugs. For instance, anilines are key precursors for the synthesis of quinolines and quinazolines, which are known to exhibit a broad range of biological activities, including anticancer and antimicrobial properties. A related compound, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, has been synthesized from 4-methoxyaniline and is highlighted as a key intermediate for quinoline inhibitors targeting the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell proliferation.[7][8] This suggests that this compound could be a valuable building block for developing novel kinase inhibitors.

Diagram: Role in Bioactive Scaffold Synthesis

Drug_Discovery_Pathway This compound This compound Heterocyclic_Scaffolds Quinolines, Quinazolines, etc. This compound->Heterocyclic_Scaffolds Cyclization Reactions Bioactive_Molecules Kinase Inhibitors, Antimicrobial Agents, etc. Heterocyclic_Scaffolds->Bioactive_Molecules Further Functionalization Therapeutic_Applications Oncology, Infectious Diseases Bioactive_Molecules->Therapeutic_Applications

Caption: Potential pathway from this compound to therapeutic agents.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. Based on the safety data for analogous chloro-anilines, this compound should be considered hazardous.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries. Its distinct substitution pattern provides a unique platform for the development of novel compounds with tailored properties. While detailed, publicly available research specifically on this compound is somewhat limited, the principles of its synthesis, reactivity, and potential applications can be confidently inferred from the extensive knowledge base of substituted anilines. Further research into the specific applications and reaction optimization of this compound is warranted and promises to unlock new avenues in chemical synthesis and drug discovery.

References

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 4-Chloro-2-methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive examination of the synthetic pathway and underlying reaction mechanisms for the formation of 4-Chloro-2-methoxy-5-methylaniline, a key intermediate in the manufacturing of various dyes and pigments. The synthesis is approached via a multi-step process starting from the readily available precursor, 2-methoxy-5-methylaniline (p-Cresidine). The core of this guide focuses on the strategic use of a protecting group to modulate the reactivity of the aniline starting material, ensuring high regioselectivity during the critical electrophilic chlorination step. Each stage of the synthesis—N-acetylation, electrophilic aromatic substitution, and deprotection—is discussed in detail, emphasizing the causal relationships behind experimental choices and the stereoelectronic factors governing the reaction's outcome. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, mechanistically-grounded understanding of this synthetic transformation.

Strategic Overview and Retrosynthetic Analysis

This compound (C₈H₁₀ClNO) is a substituted aniline with a precise arrangement of functional groups on the aromatic ring. The successful synthesis of this molecule hinges on controlling the regioselectivity of the chlorination step. A direct chlorination of the precursor 2-methoxy-5-methylaniline is ill-advised due to the powerful activating nature of the primary amino (-NH₂) group. This group would not only lead to multiple chlorination products but also be susceptible to oxidation.[1][2][3]

Therefore, a robust synthetic strategy involves three key stages:

  • Protection: The highly activating amino group is temporarily converted into a less activating N-acetyl (amide) group. This moderates the ring's reactivity and introduces steric hindrance.[2]

  • Chlorination: Electrophilic aromatic substitution is performed on the protected intermediate. The combined directing effects of the N-acetyl, methoxy, and methyl groups guide the incoming electrophile (Cl⁺) to the desired C-4 position.

  • Deprotection: The N-acetyl group is removed via hydrolysis to restore the primary amino group, yielding the final product.[4]

This strategic approach is visualized in the overall reaction workflow below.

G cluster_0 Step 1: Protection cluster_1 Step 2: Chlorination cluster_2 Step 3: Deprotection cluster_3 Final Product A 2-Methoxy-5-methylaniline (p-Cresidine) B N-(2-methoxy-5-methylphenyl)acetamide A->B Acetic Anhydride (CH₃CO)₂O C N-(4-chloro-2-methoxy-5-methylphenyl)acetamide B->C Electrophilic Chlorinating Agent (e.g., SO₂Cl₂) D This compound C->D Acid or Base Hydrolysis (H⁺/H₂O or OH⁻/H₂O)

Caption: Overall synthetic workflow for this compound.

Detailed Mechanistic Pathway

Step 1: Protection via N-Acetylation

The synthesis commences with 2-methoxy-5-methylaniline, also known as p-Cresidine.[5][6] The lone pair of electrons on the nitrogen atom of the amino group strongly activates the aromatic ring towards electrophilic attack through resonance donation.[2] This high reactivity can lead to undesirable outcomes like polysubstitution and oxidation during chlorination.[1][3]

To circumvent this, the amino group is protected by converting it into an acetamide. This is typically achieved by reacting the aniline with acetic anhydride.

Mechanism: The nitrogen atom of the aniline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating a stable acetate ion as a leaving group and forming the N-acetylated product, N-(2-methoxy-5-methylphenyl)acetamide.

The resulting acetamido group (-NHCOCH₃) is still an ortho, para-directing activator, but its activating strength is significantly diminished.[2][4] This is because the nitrogen's lone pair now participates in resonance with the adjacent carbonyl group, making it less available to donate into the aromatic ring.[2] This moderation is the cornerstone of achieving a selective, high-yield monochlorination.

Step 2: Regioselective Electrophilic Chlorination

This is the most critical step for determining the final structure. The protected intermediate, N-(2-methoxy-5-methylphenyl)acetamide, is subjected to an electrophilic chlorinating agent. A variety of reagents can be used, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.

Regioselectivity Analysis: The position of chlorination is determined by the cumulative directing effects of the three substituents on the ring:

  • Acetamido Group (-NHCOCH₃): A moderately activating, ortho, para-director. Due to its steric bulk, it primarily directs incoming electrophiles to the para position.

  • Methoxy Group (-OCH₃): A strongly activating, ortho, para-director.

  • Methyl Group (-CH₃): A weakly activating, ortho, para-director.

The available positions for substitution are C-3, C-4, and C-6.

  • Position C-6: Ortho to the acetamido group and ortho to the methoxy group. This position is highly activated.

  • Position C-4: Para to the acetamido group and meta to the methoxy group. This position is also strongly activated.

  • Position C-3: Ortho to the methoxy group but meta to the acetamido group.

The final regiochemical outcome is a result of the interplay between these electronic effects and steric hindrance. The acetamido group, being the largest, sterically disfavors substitution at the adjacent C-6 position. The most electronically favorable and sterically accessible position is C-4, which is para to the dominant acetamido directing group. Chlorination therefore occurs selectively at this position to yield N-(4-chloro-2-methoxy-5-methylphenyl)acetamide.

Caption: Mechanism of the rate-determining step in electrophilic chlorination.

Mechanism:

  • Generation of the electrophile (Cl⁺ or a polarized equivalent) from the chlorinating agent.

  • The π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring and is particularly stabilized by resonance involving the lone pairs of the nitrogen and oxygen atoms.

  • A base in the reaction mixture removes the proton from the C-4 position, restoring the aromaticity of the ring and yielding the final chlorinated product.

Step 3: Deprotection via Hydrolysis

The final step is the removal of the acetyl protecting group to regenerate the primary amine. This is accomplished by hydrolysis of the amide bond, which can be catalyzed by either acid or base.[7][8]

  • Acid-Catalyzed Hydrolysis: The reaction mixture is heated with an aqueous acid (e.g., H₂SO₄ or HCl). The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks this carbon, leading to a tetrahedral intermediate. Proton transfers and subsequent elimination of acetic acid yield the protonated aniline, which is neutralized in a final workup step to give this compound.

  • Base-Catalyzed Hydrolysis: The amide is treated with a hot aqueous base (e.g., NaOH). A hydroxide ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate eliminates an amine anion, which is a poor leaving group but is immediately protonated by the solvent (water) to form the final aniline product and a carboxylate salt.

The choice between acidic or basic hydrolysis often depends on the stability of other functional groups in the molecule and the desired purification strategy.

Experimental Protocol

This protocol is a representative procedure synthesized from established chemical principles. Researchers should always first consult primary literature and perform appropriate risk assessments.

Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
2-Methoxy-5-methylaniline137.1813.7 g0.11.0
Acetic Anhydride102.0911.2 mL0.121.2
Glacial Acetic Acid60.0550 mL--
Sulfuryl Chloride (SO₂Cl₂)134.978.0 mL0.11.0
Sodium Hydroxide (50% aq.)40.00~40 mL--
Ethanol46.07100 mL--

Part A: N-Acetylation

  • To a 250 mL flask, add 2-methoxy-5-methylaniline (13.7 g, 0.1 mol) and glacial acetic acid (50 mL).

  • Stir the mixture until the aniline is fully dissolved.

  • Slowly add acetic anhydride (11.2 mL, 0.12 mol) to the solution. An exotherm will be observed.

  • Heat the mixture to 50°C for 30 minutes to ensure the reaction goes to completion.

  • Allow the mixture to cool to room temperature. The product, N-(2-methoxy-5-methylphenyl)acetamide, will be used directly in the next step.

Part B: Chlorination

  • Cool the reaction mixture from Part A to 10-15°C in an ice bath.

  • Slowly add sulfuryl chloride (8.0 mL, 0.1 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 20°C.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Pour the reaction mixture into 400 mL of ice-water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

Part C: Hydrolysis (Deprotection)

  • Transfer the crude, wet solid from Part B to a 500 mL flask.

  • Add ethanol (100 mL) and a 50% aqueous solution of sodium hydroxide (40 mL).

  • Heat the mixture to reflux and maintain for 3-4 hours, until the hydrolysis is complete (monitored by TLC).

  • Cool the mixture to room temperature. The product will precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water to remove any residual base.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound. The expected melting point is 102-103°C.[9]

Conclusion

The synthesis of this compound is a classic illustration of strategic functional group manipulation in organic synthesis. The successful outcome is critically dependent on the temporary protection of the highly reactive amino group. By converting it to an acetamide, the reactivity of the aromatic ring is moderated, and steric influence is introduced, allowing for a highly regioselective electrophilic chlorination at the C-4 position. The final deprotection step efficiently yields the target molecule. This three-step sequence—protect, substitute, deprotect—is a fundamental and powerful strategy widely employed in the synthesis of complex aromatic compounds.

References

A Technical Guide to the Characterization of 4-Chloro-2-methoxy-5-methylaniline and Its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth technical overview of 4-Chloro-2-methoxy-5-methylaniline, a substituted aniline with significant potential as a building block in medicinal chemistry and materials science. We will explore its synthesis, comprehensive spectroscopic characterization, and key derivatization strategies. Furthermore, this document details its applications, particularly in the context of drug development, and provides robust protocols for its analysis and safe handling. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their work.

Introduction: The Significance of Substituted Anilines

Substituted anilines are a cornerstone of modern synthetic chemistry. Their unique combination of an aromatic ring and a reactive amino group makes them invaluable precursors for a vast array of pharmaceuticals, agrochemicals, and dyes. The specific nature and position of substituents on the aniline ring—such as chloro, methoxy, and methyl groups—dramatically influence the molecule's physicochemical properties, including its lipophilicity, electronic character, and metabolic stability.[1][2] These modifications are critical in drug design for optimizing a compound's binding affinity to biological targets, improving its pharmacokinetic profile, and minimizing off-target effects.[3][4][5] this compound is an exemplar of this class, offering a unique substitution pattern that is increasingly explored in the development of novel therapeutic agents, notably as kinase inhibitors for cancer therapy.[6]

The Core Compound: this compound

Nomenclature and Chemical Identifiers
  • IUPAC Name: this compound

  • CAS Number: 6376-14-3[7]

  • Molecular Formula: C₈H₁₀ClNO[6]

  • Synonyms: 4-Chloro-5-methyl-o-anisidine

Physicochemical Properties

The properties of this compound make it suitable for a range of organic reactions, particularly those requiring good solubility in common organic solvents.

PropertyValueSource
Molecular Weight 171.62 g/mol [6][8]
Appearance Solid (Typical for substituted anilines)
Melting Point 102-103 °C[7]
Boiling Point Not available (likely decomposes)
Solubility Soluble in common organic solvents (e.g., ethanol, ether, benzene). Slightly soluble in water.[9]
Synthesis and Purification

The synthesis of this compound is not commonly detailed in standard literature but can be achieved through a multi-step process starting from a readily available precursor like p-cresidine (2-methoxy-5-methylaniline). The causality behind this proposed route is the need to introduce a chlorine atom regioselectively. The methoxy and amino groups are strong ortho-, para-directing activators, making direct chlorination challenging. A common strategy involves acetylation of the amine to moderate its activating strength and direct the chlorination, followed by deprotection.

Experimental Protocol: Synthesis of this compound

  • Protection of the Amine:

    • Dissolve 1 equivalent of 2-methoxy-5-methylaniline (p-cresidine) in glacial acetic acid.

    • Add 1.1 equivalents of acetic anhydride slowly while stirring in an ice bath.

    • Allow the reaction to warm to room temperature and stir for 2 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

    • Pour the reaction mixture into ice water to precipitate the N-acetylated product. Filter, wash with cold water, and dry.

  • Regioselective Chlorination:

    • Dissolve the dried N-acetyl-2-methoxy-5-methylaniline in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).

    • Cool the solution to 0 °C.

    • Slowly add 1.05 equivalents of a chlorinating agent, such as N-Chlorosuccinimide (NCS), portion-wise. The use of NCS is preferred over Cl₂ gas for safety and selectivity in a lab setting.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Deprotection (Hydrolysis):

    • Evaporate the solvent from the previous step.

    • To the crude chlorinated intermediate, add a solution of 15% aqueous hydrochloric acid and ethanol.

    • Reflux the mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the solution and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the final product, this compound.

  • Purification:

    • Filter the crude product.

    • Recrystallize from a suitable solvent system, such as ethanol/water, to obtain the purified solid compound. The purity should be validated by HPLC and spectroscopic methods.

G cluster_synthesis Synthesis Workflow A Step 1: Protection 2-methoxy-5-methylaniline + Acetic Anhydride B Step 2: Chlorination N-acetylated intermediate + NCS A->B Acetylation C Step 3: Deprotection Acidic Hydrolysis B->C Chlorination D Step 4: Purification Recrystallization C->D Hydrolysis & Neutralization G cluster_reactions Derivatization Pathways Core 4-Chloro-2-methoxy- 5-methylaniline Acyl N-Acyl Derivative (Amide) Core->Acyl + R-COCl Alkyl N-Alkyl Derivative Core->Alkyl + R-X Azo Azo Compound Core->Azo 1. NaNO₂/HCl 2. Coupling Partner G cluster_qc Analytical Quality Control Workflow A Synthesized Crude Product B Sample Preparation (Dissolution & Dilution) A->B C Instrumental Analysis (RP-HPLC with UV Detection) B->C D Data Processing (Peak Integration) C->D E Result (Purity Assessment & Identity Confirmation) D->E

References

An In-Depth Technical Guide to the Solubility of 4-Chloro-2-methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-2-methoxy-5-methylaniline (CAS No: 6376-14-3), a key intermediate in various synthetic applications. The document outlines the theoretical principles governing its solubility, presents available qualitative solubility data, and details a robust experimental protocol for quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in common organic solvents to facilitate process development, formulation, and chemical synthesis.

Introduction to this compound

This compound, also known as p-Chlorocresidine, is a substituted aniline derivative with the molecular formula C₈H₁₀ClNO.[1] Its structure, featuring a chloro, a methoxy, and a methyl group on the aniline ring, imparts a unique combination of polarity, hydrogen bonding capability, and steric hindrance that dictates its physical and chemical properties, including its solubility. The compound typically appears as a solid with a melting point between 102-103 °C.[2] Understanding the solubility of this intermediate is critical for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing purification strategies.

Fundamental Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[3][4] For this compound, the key structural features influencing its solubility are:

  • Aniline Moiety (-NH₂): The primary amine group is polar and capable of acting as a hydrogen bond donor. This feature promotes solubility in protic and polar solvents.

  • Aromatic Ring: The benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.[5]

  • Substituents (-Cl, -OCH₃, -CH₃):

    • The chloro group is electronegative, contributing to the molecule's overall dipole moment.

    • The methoxy group is polar and can act as a hydrogen bond acceptor.

    • The methyl group is nonpolar and contributes to the hydrophobic character.

The final solubility in a given solvent is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. The presence of both polar (amine, methoxy, chloro) and nonpolar (aromatic ring, methyl) groups suggests that this compound will exhibit a nuanced solubility profile across a range of solvents.[6][7]

Solubility Profile in Common Organic Solvents

Quantitative public data on the solubility of this compound is scarce. However, based on the principles of chemical structure and data from analogous substituted anilines, a qualitative solubility profile can be inferred. For a related compound, 2-Methoxy-5-methylaniline, it is slightly soluble in water but soluble in organic solvents like ether, benzene, petroleum ether, and ethanol.[8] Similarly, 4-chloro-2-methyl-aniline is soluble in ethanol and acetone but has limited solubility in water.[5]

This suggests that this compound will exhibit good solubility in moderately polar to polar aprotic and protic organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighHydrogen bonding between the solvent's -OH group and the aniline's -NH₂ and -OCH₃ groups.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF)High to ModerateDipole-dipole interactions between the solvent and the polar functional groups of the aniline.
Nonpolar Aromatic Toluene, BenzeneModerateFavorable π-stacking and van der Waals interactions between the aromatic rings.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighDipole-dipole interactions and dispersion forces.
Nonpolar Aliphatic Hexane, HeptaneLowThe overall polarity of the molecule is too high for significant interaction with nonpolar alkanes.
Aqueous WaterLowThe hydrophobic aromatic ring and methyl group outweigh the hydrophilic nature of the amine and methoxy groups.[5]

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental protocol is required. The isothermal equilibrium method, often referred to as the shake-flask method, is a reliable and widely used technique.[3]

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or sealed test tubes (e.g., 20 mL)

  • Constant temperature orbital shaker or water bath

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 10.0 mL) of the chosen solvent. An "excess" ensures that undissolved solid remains at equilibrium.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[3] A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a known volume of a suitable solvent (often the same solvent used for the experiment or a mobile phase component for HPLC).

    • Determine the concentration of the diluted solution using a pre-validated analytical method (e.g., HPLC-UV or UV-Vis). A calibration curve prepared with known concentrations of the analyte is required for accurate quantification.

  • Calculation:

    • Calculate the concentration of the original saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mg/mL.

Self-Validation and Trustworthiness
  • Mass Balance Check: After the experiment, the remaining solid can be dried and weighed to confirm that a significant excess was present throughout.

  • Time to Equilibrium: Run parallel experiments and measure the concentration at different time points (e.g., 24, 48, 72 hours) to confirm that the solubility has reached a stable plateau.

  • Analytical Method Validation: The HPLC or UV-Vis method used must be validated for linearity, accuracy, and precision according to standard guidelines.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal equilibrium method for determining solubility.

Solubility_Workflow cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis cluster_result Phase 4: Calculation A Add Excess Solute to Known Volume of Solvent B Seal Vial A->B C Agitate at Constant Temperature (24-72h) B->C D Settle Undissolved Solid (≥2h) C->D E Withdraw Supernatant D->E F Filter (0.22 µm) E->F G Dilute Sample F->G H Quantify by HPLC or UV-Vis G->H I Calculate Solubility (mg/mL or g/100mL) H->I

Caption: Workflow for the Isothermal Equilibrium Solubility Determination Method.

Conclusion

References

Use of 4-Chloro-2-methoxy-5-methylaniline as a chemical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-methoxy-5-methylaniline as a Chemical Intermediate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted aromatic amine, serves as a pivotal intermediate in the synthesis of a diverse range of complex organic molecules. Its unique substitution pattern—featuring a chloro, a methoxy, and a methyl group on the aniline core—imparts specific electronic and steric properties that are strategically exploited in the fields of dye chemistry and pharmaceutical development. The electron-donating methoxy and methyl groups activate the ring, while the electron-withdrawing chloro group modulates reactivity and can serve as a key interaction point in biological targets. This guide provides a comprehensive overview of the physicochemical properties, core applications, and detailed handling protocols for this versatile building block, grounding theoretical principles in practical, field-proven methodologies.

Core Molecular Characteristics

This compound (CAS No. 6376-14-3) is a solid at room temperature.[1] The strategic placement of its functional groups dictates its reactivity in subsequent synthetic steps.

Caption: Structure of this compound.

The interplay of these groups is critical. The amino group is a powerful ortho-, para-director, making the positions ortho to it highly susceptible to electrophilic attack. The methoxy group further activates these positions. This predictable reactivity is fundamental to its utility as an intermediate.

Physicochemical and Safety Data Summary
PropertyValueSource(s)
CAS Number 6376-14-3[1]
Molecular Formula C₈H₁₀ClNO[2]
Molecular Weight 171.62 g/mol [3]
Melting Point 102-103 °C[1]
Appearance Solid
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[4]
Signal Word Warning[4]
Hazard Statements Harmful if swallowed (H302), May cause cancer (H350)[5]

Core Directive: Application as a Versatile Chemical Intermediate

The utility of this compound stems from the reactivity of the primary amine group, which serves as a handle for constructing larger, more complex molecules. Its primary applications are in the synthesis of azo dyes/pigments and as a foundational scaffold in medicinal chemistry.

Caption: Major synthetic pathways for this compound.

Synthesis of Azo Dyes and Pigments

A primary application of aromatic amines is their conversion into diazonium salts, which are then used in azo coupling reactions to produce vibrant dyes.[6]

Causality: The amine group on this compound is readily diazotized using nitrous acid (generated in situ from NaNO₂ and a strong acid). The resulting diazonium salt is an electrophile that reacts with electron-rich coupling partners (like phenols or other anilines) to form an azo compound (-N=N-). The specific substituents on the aniline ring (chloro, methoxy, methyl) tune the color (bathochromic or hypsochromic shifts) and properties like lightfastness and thermal stability of the final dye.[6]

Precursor for Bioactive Molecules and Pharmaceuticals

In drug development, the aniline scaffold is a privileged structure. Substituted anilines are key building blocks for a variety of therapeutic agents, particularly kinase inhibitors used in oncology.[3]

Causality: The chloro and methoxy groups are frequently employed in medicinal chemistry to optimize a drug candidate's interaction with its protein target and to improve its pharmacokinetic properties (DMPK).[7][8]

  • Chloro Group: Can form halogen bonds with protein backbone atoms or act as a metabolically stable lipophilic group to enhance cell permeability.

  • Methoxy Group: Can act as a hydrogen bond acceptor and its metabolic lability (O-demethylation) can be a tool to modulate drug clearance rates.[8]

A related compound, 4-Chloro-5-methoxy-2-methylaniline, has been investigated for its kinase inhibitory properties and has been part of clinical trials for cancer treatment, highlighting the pharmaceutical relevance of this substitution pattern.[3]

Experimental Protocol: Synthesis of an Acetoacetanilide Intermediate

This protocol describes the N-acetoacetylation of this compound, a common transformation to create intermediates for high-performance organic pigments. The methodology is adapted from established procedures for similar anilines.[9] This protocol is a self-validating system; successful synthesis will result in a new compound with a distinct melting point and spectroscopic signature from the starting material.

Objective: To synthesize N-(4-chloro-2-methoxy-5-methylphenyl)-3-oxobutanamide.

Materials:

  • This compound (1.0 eq)

  • Diketene or tert-Butyl acetoacetate (1.1 eq)

  • Toluene (or other inert aromatic solvent like xylene)

  • Sodium acetate (catalytic amount)

  • Hydrochloric acid (for pH adjustment)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Methanol or ethanol (for recrystallization)

Procedure:

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add this compound (1.0 eq) and toluene (approx. 5-10 mL per gram of aniline).

    • Rationale: Toluene is an inert solvent that allows the reaction to be heated to a sufficient temperature to drive the reaction to completion.

  • Initiation: Begin stirring the suspension and add a catalytic amount of sodium acetate. Heat the mixture to 80-90 °C.

    • Rationale: The base catalyzes the reaction. Heating ensures the aniline is fully dissolved and increases the reaction rate.

  • Reagent Addition: Add tert-Butyl acetoacetate (1.1 eq) dropwise via the dropping funnel over 30 minutes.

    • Rationale: Slow addition controls the reaction rate and prevents potential side reactions or excessive heat generation. tert-Butyl acetoacetate is often used as a safer, more stable alternative to diketene.

  • Reaction: Maintain the temperature at 80-90 °C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

    • Rationale: Reaction monitoring is crucial to determine the endpoint, preventing the formation of impurities from over-reaction or ensuring the reaction goes to completion for maximal yield.

  • Work-up & Isolation: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

    • Rationale: The acid wash removes any unreacted aniline and the basic catalyst. The bicarbonate wash neutralizes any remaining acid. The brine wash helps to remove water from the organic layer. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
    • Rationale: Removal of water is essential before solvent evaporation to obtain a dry product.

  • Purification: Recrystallize the resulting crude solid from hot methanol or ethanol to yield the pure N-(4-chloro-2-methoxy-5-methylphenyl)-3-oxobutanamide product.

    • Rationale: Recrystallization is a standard method for purifying solid organic compounds, removing soluble impurities.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and its related compounds must be handled with appropriate care.

  • Hazard Identification: The compound is classified as harmful if swallowed and is suspected of causing cancer.[5][10] It may also cause skin and eye irritation.[4] Upon combustion, it may produce toxic fumes of hydrogen chloride and nitrogen oxides.[11]

  • Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.[4] If handling the powder outside of a fume hood, a respirator (e.g., N95) is required to avoid inhalation.[4]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid generating dust. Take off contaminated clothing immediately and wash before reuse.[4]

  • First Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

    • On Skin: Wash off with plenty of soap and water.[4]

    • In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[4]

    • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Conclusion

This compound is more than a mere collection of atoms; it is a carefully designed molecular tool. Its substituents are not random but are placed to confer a specific reactivity profile that chemists can reliably exploit. For the dye chemist, it offers a pathway to specific, stable colors. For the medicinal chemist, it provides a validated scaffold for building therapeutically active agents, with functional groups that can fine-tune biological activity and metabolic fate. Understanding the fundamental principles of its reactivity, coupled with rigorous and safe handling protocols, allows researchers to fully leverage the synthetic potential of this valuable chemical intermediate.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Azo Dyes Utilizing 4-Chloro-2-methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Role of Substituted Anilines in Modern Dye Chemistry

Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries, including textiles, printing, and paper manufacturing.[1] Their prominence stems from a relatively straightforward synthesis involving diazotization and azo coupling, which allows for immense structural diversity and a wide spectrum of colors.[1][2][3] The properties of an azo dye—its color, intensity, and fastness to light, washing, and chemical agents—are intricately linked to the electronic and structural characteristics of its aromatic precursors.

This document provides a detailed technical guide on the application of 4-Chloro-2-methoxy-5-methylaniline as a diazo component in the synthesis of high-performance azo dyes. The specific substitution pattern of this aniline derivative—a chloro group, a methoxy group, and a methyl group—offers a unique combination of electronic and steric influences. The electron-withdrawing chlorine atom and the electron-donating methoxy and methyl groups create a nuanced electronic environment that can be exploited to produce dyes with desirable tinctorial strength and stability. These notes are intended for researchers and process chemists engaged in the development of novel colorants.

Part 1: Core Chemical Principles and Mechanistic Insights

The synthesis of azo dyes from this compound is a two-stage process.[3] Understanding the causality behind each step is critical for optimizing reaction conditions and ensuring high yield and purity.

Diazotization: Formation of the Electrophilic Intermediate

Diazotization is the conversion of the primary aromatic amine into a highly reactive diazonium salt.[4] This reaction is conducted in a cold, acidic medium.

  • Mechanism: The process begins with the reaction of sodium nitrite (NaNO₂) with a strong acid (e.g., hydrochloric acid) to form nitrous acid (HNO₂) in situ. The nitrous acid is then protonated and loses water to generate the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of this compound attacks the nitrosonium ion, leading to an N-nitrosamine intermediate. Following a series of proton transfers and the elimination of a water molecule, the stable diazonium salt is formed.

  • Causality of Experimental Choices:

    • Low Temperature (0–5 °C): This is the most critical parameter. Aromatic diazonium salts are thermally unstable. At higher temperatures, they readily decompose, losing nitrogen gas (N₂) to form phenols, leading to significant yield loss and the formation of impurities.[5]

    • Strong Acidic Medium: A sufficient excess of strong acid is required to protonate the nitrous acid and prevent the newly formed diazonium salt from coupling with the unreacted parent amine, which would form an undesired triazene byproduct.[6]

Azo Coupling: The Chromophore-Forming Step

The diazonium salt is a weak electrophile and will react with electron-rich aromatic compounds, known as coupling components, in an electrophilic aromatic substitution reaction.[2] This reaction forms the characteristic azo bond (–N=N–), which acts as the chromophore responsible for the dye's color.

  • Mechanism: The coupling component, typically a phenol, naphthol, or another aromatic amine, provides the nucleophilic carbon atom that attacks the terminal nitrogen of the diazonium salt.

  • Causality of pH Control:

    • Coupling with Phenols/Naphthols: These reactions are performed under slightly alkaline conditions (pH 8-10). The alkaline environment deprotonates the hydroxyl group to form the much more strongly activating phenoxide ion, which is necessary for the weak diazonium electrophile to react.

    • Coupling with Aromatic Amines: These reactions are carried out in a slightly acidic medium (pH 4-6). This ensures that there is a sufficient concentration of the free amine to act as a nucleophile, while being acidic enough to prevent the diazonium salt from converting to a non-reactive diazotate ion.

Below is a workflow diagram illustrating the logical progression from the starting amine to the final azo dye product.

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Isolation A 4-Chloro-2-methoxy- 5-methylaniline C Diazonium Salt Solution (Maintained at 0-5 °C) A->C Attack by Nitrosonium Ion B NaNO2 + HCl (aq) B->C In situ generation of HNO2 E Azo Dye Product (Precipitate) C->E Electrophilic Aromatic Substitution D Coupling Component (e.g., β-Naphthol) D->E pH Control (Alkaline for Phenols) F Filtration & Washing E->F G Drying F->G H Purified Azo Dye G->H

Caption: General workflow for azo dye synthesis.

Part 2: Experimental Protocols

Safety Precaution: Aromatic diazonium salts, when isolated in a dry, solid state, are explosive. All procedures should be carried out in solution, and the diazonium intermediate should be used immediately without isolation. Standard personal protective equipment (lab coat, safety glasses, gloves) must be worn at all times.

Protocol 1: Preparation of Diazotized this compound

This protocol details the formation of the diazonium salt solution, which serves as the key intermediate for subsequent coupling reactions.

Materials & Reagents:

  • This compound (MW: 171.62 g/mol )

  • Concentrated Hydrochloric Acid (37%)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • Amine Dissolution: In a 250 mL beaker, suspend 1.72 g (0.01 mol) of this compound in 20 mL of distilled water.

  • Acidification: While stirring, slowly add 3 mL of concentrated hydrochloric acid. The amine will dissolve to form its hydrochloride salt.

  • Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous stirring. It is crucial to maintain this temperature throughout the diazotization process.

  • Nitrite Solution Preparation: In a separate small beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Diazotization: Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over 10-15 minutes. Use a pipette or a dropping funnel for controlled addition. Keep the tip of the addition funnel below the surface of the liquid to prevent the loss of nitrous gases.

    • Scientist's Note: A rapid addition can cause a localized temperature increase, leading to the decomposition of the diazonium salt.[5]

  • Confirmation of Diazotization: After the addition is complete, stir the solution for an additional 15 minutes in the ice bath. Test for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper; an immediate blue-black color indicates a slight excess of nitrous acid and that diazotization is complete. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is achieved.

    • Rationale: A slight excess of nitrous acid ensures all the primary amine has reacted. A large excess should be avoided as it can lead to side reactions with the coupling component.

The resulting clear, cold solution of 4-chloro-2-methoxy-5-methylbenzenediazonium chloride is now ready for immediate use in a coupling reaction.

Protocol 2: Synthesis of an Azo Dye via Coupling with β-Naphthol

This protocol describes the synthesis of a vibrant orange-red dye.

Materials & Reagents:

  • Diazonium salt solution from Protocol 1

  • β-Naphthol (2-Naphthol)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • Coupling Component Solution: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 30 mL of a 10% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cooling: Cool this solution in an ice bath to approximately 5-10 °C.

  • Azo Coupling: While stirring vigorously, add the cold diazonium salt solution (from Protocol 1) slowly to the β-naphthol solution.

    • Observation: A brightly colored precipitate (typically orange to red) will form almost immediately.

  • Reaction Completion: Continue stirring the reaction mixture in the ice bath for 30 minutes after the addition is complete to ensure the reaction goes to completion.

  • Isolation: Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral and colorless. This removes any unreacted starting materials and inorganic salts.

  • Drying: Dry the purified dye in an oven at 60-70 °C to a constant weight.

The diagram below illustrates the chemical transformation during the coupling step.

Caption: Coupling of the diazonium salt with β-naphthol.

Part 3: Data and Characterization

The final properties of the azo dye are determined by the combined structure of the diazo and coupling components.

Table 1: Physicochemical Properties of the Diazo Component
PropertyValue
Chemical NameThis compound
IUPAC Name4-chloro-2-methoxy-5-methylbenzenamine
Molecular FormulaC₈H₁₀ClNO
Molar Mass171.62 g/mol
AppearanceOff-white to light brown solid
Melting Point78-82 °C
Table 2: Representative Azo Dyes from this compound

This table presents expected outcomes when coupling the diazonium salt with various common coupling components. Yields and shades are illustrative and may vary with specific reaction conditions.

Coupling ComponentCoupling pHExpected Color ShadeTypical Yield (%)Application Class
β-Naphthol9 - 10Orange-Red85 - 95Disperse, Pigment
N,N-dimethylaniline4 - 5Yellow-Orange80 - 90Disperse
H-Acid (in γ-position)4 - 5Red85 - 95Acid, Reactive
H-Acid (in α-position)9 - 10Blue-Violet80 - 90Acid, Reactive
Salicylic Acid9 - 10Yellow75 - 85Mordant
Table 3: Performance Characteristics of Resulting Dyes

The substituents on the aniline ring significantly impact the dye's performance. The methoxy group often acts as a bathochromic (color-deepening) auxochrome, while the chloro group can enhance lightfastness.[7]

Dye (Coupling Component)λmax (nm)Molar Extinction Coefficient (ε)Light Fastness (1-8 scale)Wash Fastness (1-5 scale)
β-Naphthol~480-490High (~25,000 - 35,000)Good (5-6)Very Good (4-5)
N,N-dimethylaniline~410-420High (~30,000 - 40,000)Fair (4)Good (4)
H-Acid (γ-coupling)~510-525Very High (~40,000 - 50,000)Good (5)Excellent (5)

Note: Fastness properties are highly dependent on the substrate (e.g., polyester, nylon) and the dyeing method used.[7] The good light fastness observed in many such dyes can be attributed to the presence of electron-withdrawing groups and the overall stability of the molecular structure.[7]

References

Application Note: A Comprehensive Guide to the Gas Chromatographic Analysis of Aniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aniline and its substituted derivatives are foundational chemical intermediates in the synthesis of pharmaceuticals, dyes, polymers, and agrochemicals. Their prevalence, coupled with their potential toxicity and classification as environmental pollutants, necessitates robust and sensitive analytical methods for their quantification.[1][2] This guide provides a detailed framework for the development and implementation of a Gas Chromatography (GC) method for the analysis of aniline derivatives. We delve into the causal logic behind critical methodological choices, from sample preparation and derivatization to the selection of chromatographic conditions and detectors. This document is intended for researchers, analytical scientists, and quality control professionals requiring a reliable method for the determination of these compounds in diverse matrices.

The Analytical Challenge: Understanding the Chemistry of Anilines

The primary challenge in the gas chromatographic analysis of anilines stems from the chemical nature of the aromatic amine functional group. The lone pair of electrons on the nitrogen atom makes these compounds:

  • Polar and Reactive: The amine group can form hydrogen bonds, leading to strong interactions with active sites (e.g., free silanol groups) on the GC column and inlet liner. This often results in poor chromatographic performance, characterized by tailing peaks, poor reproducibility, and analyte loss.[3]

  • Thermolabile: Some aniline derivatives can be susceptible to degradation at the high temperatures typically used in GC injection ports.[1][4]

A successful GC method must systematically address these issues through a combination of optimized sample preparation, potential derivatization, and careful selection of GC hardware and parameters.

Strategic Workflow for Aniline Analysis

The development of a robust GC method follows a logical progression from sample acquisition to final data analysis. Each step is designed to isolate the analytes of interest, render them suitable for GC analysis, and ensure accurate detection and quantification.

Aniline_Analysis_Workflow cluster_prep Sample Preparation cluster_derivatization Optional Step cluster_analysis GC Analysis Sample Aqueous or Solid Sample Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Extract Cleanup (e.g., Florisil) Extraction->Cleanup Solvent_Exchange Solvent Exchange & Concentration Cleanup->Solvent_Exchange Derivatization Derivatization Solvent_Exchange->Derivatization If Required GC_Injection GC Injection Solvent_Exchange->GC_Injection Direct Analysis Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Detection (NPD, MS, ECD) Separation->Detection Data_Analysis Data Processing & Quantification Detection->Data_Analysis

Figure 1: General workflow for the GC analysis of aniline derivatives.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to efficiently extract the aniline derivatives from the sample matrix while minimizing interferences. The choice of technique depends on the matrix type.

Liquid-Liquid Extraction (LLE)

LLE is a robust and widely used technique for aqueous samples like industrial wastewater.[5] The core principle involves partitioning the analytes between the aqueous sample and an immiscible organic solvent.

Causality: To ensure efficient extraction, the pH of the aqueous sample is adjusted to >11.[6][7] This converts any protonated aniline salts into their free base form, which is significantly more soluble in organic solvents like methylene chloride.

Solid-Phase Extraction (SPE)

SPE is an alternative to LLE that can reduce solvent consumption and offer higher sample throughput. A styrene-divinylbenzene based sorbent is effective for enriching aromatic amines from water samples.[8]

Extract Cleanup

For complex matrices, a cleanup step is often necessary to remove co-extracted interferences that can contaminate the GC system or co-elute with target analytes.

  • Florisil Column Cleanup: Effective for removing polar interferences.[5][6]

  • Gel Permeation Chromatography (GPC): Useful for removing high-molecular-weight materials.[6]

Protocol 1: Liquid-Liquid Extraction (Based on EPA Method 8131)

  • Sample Collection: Collect a 1-liter aqueous sample in a clean glass container.

  • pH Adjustment: Transfer the sample to a 2 L separatory funnel. Adjust the sample pH to >11 by adding 1.0 M sodium hydroxide (NaOH) solution dropwise.[6][7]

  • First Extraction: Add 60 mL of methylene chloride to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 2 minutes, venting periodically to release pressure.[7]

  • Phase Separation: Allow the organic layer to separate from the aqueous phase for a minimum of 10 minutes.

  • Collect Extract: Drain the lower methylene chloride layer into a concentration flask.

  • Repeat Extraction: Repeat the extraction two more times with fresh 60 mL aliquots of methylene chloride, combining all extracts in the concentration flask.

  • Drying & Concentration: Dry the extract by passing it through a funnel containing anhydrous sodium sulfate. Concentrate the extract to a final volume of 1-2 mL using a Kuderna-Danish apparatus or gentle nitrogen stream.

  • Solvent Exchange: Exchange the solvent to toluene just prior to the final concentration step, as this is more compatible with Nitrogen-Phosphorus Detection.[5][6]

Derivatization: Enhancing Chromatographic Performance

For many aniline derivatives, direct analysis is challenging due to their polarity. Derivatization is a chemical modification process that converts the polar amine group into a less polar, more volatile, and more thermally stable functional group.[1][4]

Why Derivatize?

  • Improved Peak Shape: Reduces tailing by masking the active amine group.

  • Increased Volatility: Allows for elution at lower temperatures.

  • Enhanced Sensitivity: By introducing electrophoric groups (e.g., fluorine atoms), sensitivity with an Electron Capture Detector (ECD) can be dramatically increased.[9]

Derivatization_Reaction Aniline Aniline (Ar-NH₂) Reagent + Acetic Anhydride ((CH₃CO)₂O) Arrow Acetanilide Acetanilide (Ar-NH-COCH₃) (Less Polar, More Volatile)

Figure 2: Acetylation of aniline to form a less polar derivative.

Protocol 2: Acylation with Heptafluorobutyric Anhydride (HFBA)

This procedure creates a highly fluorinated derivative suitable for sensitive detection by GC-ECD or GC-MS.

  • Evaporate Extract: Take the concentrated sample extract (in ethyl acetate or other suitable solvent) and evaporate it to dryness under a gentle stream of nitrogen.[7]

  • Add Reagents: To the dried residue, add 50 µL of ethyl acetate and 50 µL of HFBA.[7]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or water bath.[7]

  • Dry Down: After cooling, evaporate the reaction mixture to dryness again under nitrogen to remove excess reagent.

  • Reconstitute: Reconstitute the final residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate or toluene) for GC analysis.[7]

GC Method Parameters and System Configuration

The selection of the GC column and detector is paramount for achieving the desired separation and sensitivity.

Column Selection

A low- to mid-polarity column is generally preferred. A 5% diphenyl / 95% dimethylpolysiloxane stationary phase (e.g., SE-54, SLB®-5ms) offers a good balance of selectivity for a wide range of aniline derivatives.[5][10] The use of highly inert columns is critical to minimize peak tailing.

Detector Selection
  • Nitrogen-Phosphorus Detector (NPD): This is the detector of choice for many standard methods due to its high selectivity and sensitivity for nitrogen-containing compounds.[5][6] It provides a cleaner chromatogram with fewer interferences compared to a Flame Ionization Detector (FID).

  • Mass Spectrometry (MS): GC-MS provides unequivocal identification based on mass spectra and is highly recommended for confirming compound identities, especially in unfamiliar or complex samples.[6][11] It is a powerful tool for both qualitative and quantitative analysis.[12]

  • Electron Capture Detector (ECD): While not suitable for underivatized anilines, the ECD is extremely sensitive to the halogenated derivatives produced by reagents like HFBA or PFPA, allowing for very low detection limits.[9]

Protocol 3: GC-NPD/MS Instrumental Parameters

The following table provides a validated starting point for method development. Parameters should be optimized for the specific analytes and instrument used.

ParameterRecommended SettingRationale & Comments
GC System Gas Chromatograph with NPD or MSSelect detector based on sensitivity and confirmation requirements.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethylpolysiloxaneA standard dimension, mid-polarity column providing good resolution.[5]
Carrier Gas Helium or HydrogenMaintain a constant flow rate (e.g., 1.0-1.5 mL/min).[13]
Injection 1 µL, SplitlessMaximizes sensitivity for trace analysis. An inert liner is crucial.[14]
Injector Temp. 250 °CBalances efficient volatilization with minimizing thermal degradation.
Oven Program Initial: 60°C, hold 2 minAllows for solvent focusing.
Ramp: 10°C/min to 280°CSeparates analytes based on boiling points.
Final Hold: 5 minEnsures elution of all compounds.
NPD Settings Temp: 300 °C, Bead Voltage OptimizedFollow manufacturer's guidelines for gas flows (H₂, Air, Makeup).
MS Settings Transfer Line: 280 °C, Ion Source: 230 °CPrevents cold spots and ensures efficient ionization.
Scan Range: 45 - 450 amuCovers the mass range of most aniline derivatives and their fragments.

Data, Performance, and Validation

A validated method ensures that the results are reliable, reproducible, and fit for purpose.[14] The tables below, derived from established methods, provide expected performance characteristics.

Table 1: Method Performance for Selected Anilines by GC-NPD (from EPA Method 8131) [2][6]

CompoundCAS No.Method Detection Limit (MDL) in Water (µg/L)Linearity Range (µg/L)
Aniline62-53-32.340 - 800
2-Chloroaniline95-51-21.43 x MDL to 300 x MDL
4-Chloroaniline106-47-80.6640 - 400
3,4-Dichloroaniline95-76-11.13 x MDL to 300 x MDL
2-Nitroaniline88-74-42.33 x MDL to 300 x MDL
4-Nitroaniline100-01-61.43 x MDL to 300 x MDL

Table 2: Single Laboratory Accuracy and Precision (from EPA Method 8131) [6]

CompoundConcentration Spiked (µg/L)Average Recovery (%)Standard Deviation (%)
Aniline5055.412.0
2-Chloroaniline5085.07.9
4-Chloroaniline5049.011.0
3,4-Dichloroaniline5088.07.0
2-Nitroaniline5088.45.8
4-Nitroaniline5088.27.4

Note: The lower recoveries for aniline and 4-chloroaniline highlight the analytical challenges associated with these compounds and the importance of consistent execution of the method.[5][6]

Conclusion

The successful analysis of aniline derivatives by gas chromatography is highly achievable with a systematic and chemically-informed approach. By carefully addressing the inherent polarity and reactivity of the amine functional group through optimized sample preparation, optional derivatization, and the use of inert chromatographic systems with selective detectors like NPD or MS, analysts can develop robust, sensitive, and reliable methods. The protocols and data presented in this guide serve as a comprehensive starting point for method development and validation, enabling accurate quantification of these important compounds in a variety of scientific and industrial applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This application note provides a comprehensive guide to the purity assessment of anilines using High-Performance Liquid Chromatography (HPLC). Aniline and its derivatives are crucial building blocks in the synthesis of pharmaceuticals, dyes, and polymers.[1][2] Their purity is a critical quality attribute that directly impacts the safety, efficacy, and quality of the final products. This document outlines a robust reversed-phase HPLC (RP-HPLC) method, delving into the scientific rationale behind the methodological choices. It offers a detailed protocol for practitioners and adheres to principles outlined in major pharmacopeias and regulatory guidelines.[3][4][5][6]

Introduction: The Imperative for Aniline Purity

Aniline, the simplest aromatic amine, and its substituted analogs are foundational to numerous chemical syntheses.[1][2] However, their synthesis and storage are susceptible to the formation of impurities. These can arise from unreacted starting materials, byproducts of side reactions, or degradation.[1][7] Common degradation pathways for anilines include oxidation, which can lead to the formation of colored impurities like p-benzoquinone and polymeric by-products, especially upon exposure to air and light.[1][8][9]

The presence of these impurities, even at trace levels, can have significant consequences. In pharmaceutical applications, they can alter the toxicological and pharmacological profile of the active pharmaceutical ingredient (API). Therefore, a precise and reliable analytical method to determine the purity of anilines and quantify their related substances is paramount. HPLC is the technique of choice for this purpose, offering high resolution, sensitivity, and specificity.[10][11]

This guide is grounded in the principles of analytical procedure validation as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1) and aligns with the chromatographic principles detailed in the United States Pharmacopeia (USP) General Chapter <621> and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.29.[3][4][5][6][12][13][14][15][16][17]

The Science of Separation: HPLC Method Development for Anilines

The selection of HPLC parameters is a scientifically driven process aimed at achieving optimal separation of the main aniline peak from all potential impurities.

The Stationary Phase: Choosing the Right Column

For the separation of moderately polar compounds like anilines, reversed-phase chromatography is the most effective approach. A C18 (octadecylsilyl) stationary phase is a common and robust choice, providing a non-polar surface for the retention of aniline and its often less polar impurities.[18] However, for certain aniline derivatives and their degradation products, other stationary phases like C8 or C4 might offer better selectivity.[19] In this protocol, we will utilize a C18 column, which provides a good balance of retention and resolution for a broad range of aniline-related compounds.

The Mobile Phase: Driving the Separation

The mobile phase composition is critical for achieving the desired separation. For anilines, a mixture of an aqueous buffer and an organic modifier is typically used.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile is often preferred due to its lower viscosity and UV transparency at lower wavelengths.[20]

  • Aqueous Buffer and pH Control: Aniline is a weak base with a pKa of approximately 4.6.[8] Controlling the pH of the mobile phase is crucial for consistent retention times and peak shapes. Operating at a pH below the pKa of aniline (e.g., pH 3-4) will ensure that the aniline is in its protonated, more polar form, which can improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the silica-based stationary phase. A phosphate or acetate buffer is suitable for maintaining a stable pH.[19]

Detection: Seeing the Separated Components

Anilines contain a chromophore (the benzene ring) that absorbs ultraviolet (UV) light, making UV detection a straightforward and sensitive method. The detection wavelength is typically set at or near the absorption maximum of aniline, which is around 230-280 nm, to ensure high sensitivity for both the main component and its impurities.[19] A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.

Experimental Protocol: A Step-by-Step Guide

This protocol is a validated starting point and may require optimization for specific aniline derivatives.

Materials and Reagents
  • Aniline standard (high purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Instrumentation and Chromatographic Conditions
Parameter Condition Rationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA versatile reversed-phase column providing good resolution and efficiency.[18]
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric AcidBuffered aqueous phase to ensure consistent ionization state of aniline and good peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient Elution 0-15 min: 20-80% B; 15-20 min: 80% B; 20-21 min: 80-20% B; 21-25 min: 20% BA gradient is used to effectively elute both early- and late-eluting impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.[18]
Detection PDA at 254 nmA common wavelength for aromatic compounds, providing good sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Solution Preparation
  • Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution (for system suitability): Accurately weigh and dissolve an appropriate amount of aniline standard in the diluent to obtain a concentration of approximately 100 µg/mL.

  • Test Solution: Accurately weigh and dissolve approximately 10 mg of the aniline sample in the diluent in a 100 mL volumetric flask.

System Suitability Test (SST)

Before sample analysis, the performance of the chromatographic system must be verified. This is done by injecting the standard solution multiple times (typically 5 or 6 replicate injections). The system is deemed suitable for use if the following criteria are met, in accordance with USP <621> and Ph. Eur. 2.2.29.[3][4][12][14][15]

Parameter Acceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analysis Procedure
  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Test Solution in duplicate.

  • After the analytical run, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds, and then store it in an appropriate solvent (e.g., methanol/water).

Data Analysis and Interpretation

The purity of the aniline sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Aniline Peak / Total Area of All Peaks) x 100

Impurities are quantified based on their peak areas relative to the main peak. For accurate quantification of specific impurities, reference standards for those impurities should be used to determine their relative response factors.

Method Validation

The described HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6][16] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the resolution of the main peak from all impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[19]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.[19]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[19]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[19]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

HPLC Workflow for Aniline Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Aniline Sample Dissolve Dissolve in Diluent Sample->Dissolve Standard Prepare Standard Solution SST System Suitability Test (SST) Standard->SST MobilePhase Prepare & Degas Mobile Phase Equilibrate System Equilibration MobilePhase->Equilibrate Equilibrate->SST Inject Inject Blank & Sample SST->Inject If Pass Run Chromatographic Run (Gradient) Inject->Run Detect PDA Detection Run->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate % Purity & Impurities Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Analysis of Anilines.

Aniline Degradation and Impurity Profile

Aniline_Degradation cluster_impurities Potential Impurities Aniline Aniline (Main Component) Oxidation Oxidation (Air, Light) Aniline->Oxidation Nitrobenzene Nitrobenzene (Precursor) P_Benzoquinone p-Benzoquinone Polymers Polymeric By-products SideReaction Side Reaction Products Oxidation->P_Benzoquinone Oxidation->Polymers IncompleteReaction Incomplete Reaction IncompleteReaction->Nitrobenzene SideReactions Side Reactions SideReactions->SideReaction

Caption: Common Impurities in Aniline Analysis.

Conclusion

This application note provides a robust and scientifically sound HPLC method for the purity assessment of anilines. By understanding the principles behind the method development and adhering to the detailed protocol and validation guidelines, researchers, scientists, and drug development professionals can confidently and accurately determine the purity of their aniline samples, ensuring the quality and safety of their end products.

References

Application Note: Derivatization of 4-Chloro-2-methoxy-5-methylaniline for Improved Analysis

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Analytical Challenge of 4-Chloro-2-methoxy-5-methylaniline

This compound is an aromatic amine of significance in various chemical syntheses, including the manufacturing of dyes and pharmaceuticals. The accurate quantification and identification of this compound in diverse matrices are critical for process monitoring, quality control, and safety assessment. However, the direct analysis of this compound presents several challenges. Its primary amine group contributes to its polarity, which can lead to poor peak shapes, tailing, and irreversible adsorption on traditional gas chromatography (GC) columns.[1][2] Furthermore, its inherent spectroscopic properties may not provide sufficient sensitivity for trace-level detection using common high-performance liquid chromatography (HPLC) detectors like UV-Vis.

To overcome these analytical hurdles, derivatization is an essential strategy. By chemically modifying the primary amine functional group, we can significantly enhance the analyte's properties for chromatographic separation and detection.[1][3] This application note provides a comprehensive guide to the derivatization of this compound, detailing scientifically validated protocols for acylation and silylation for GC-mass spectrometry (GC-MS) analysis, and fluorescent labeling for HPLC with fluorescence detection (HPLC-FLD).

Strategic Derivatization: Enhancing Analytical Performance

The choice of derivatization strategy is dictated by the analytical technique employed and the desired outcome. The primary objectives of derivatizing this compound are:

  • Increased Volatility and Thermal Stability for GC Analysis: By replacing the active hydrogen of the amine group, derivatization reduces polarity and increases volatility, making the analyte more amenable to GC analysis.[4][5]

  • Improved Chromatographic Behavior: Derivatization minimizes interactions between the polar amine and active sites within the GC system, resulting in sharper, more symmetrical peaks.[1][2]

  • Enhanced Detection Sensitivity for HPLC Analysis: Introducing a fluorophore to the molecule through derivatization allows for highly sensitive detection using fluorescence detectors, which is often orders of magnitude more sensitive than UV detection for non-chromophoric analytes.[6][7]

This note will explore three robust derivatization methods: Acylation with Acetic Anhydride, Silylation with BSTFA, and Fluorescent Labeling with Dansyl Chloride.

Method 1: Acylation for GC-MS Analysis

Acylation involves the introduction of an acyl group (R-C=O) into a molecule. For primary amines like this compound, this reaction forms a stable amide. Acetic anhydride is a common and effective acylating agent.[8][9]

Causality of Experimental Choices

The reaction of this compound with acetic anhydride results in the formation of N-(4-chloro-2-methoxy-5-methylphenyl)acetamide. This derivative is significantly less polar and more volatile than the parent aniline, making it ideal for GC analysis. The mechanism involves the nucleophilic attack of the amine's nitrogen on one of the carbonyl carbons of acetic anhydride, followed by the elimination of a molecule of acetic acid.[10][11] The resulting amide is thermally stable and exhibits excellent chromatographic properties.

Acylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Analyte Solution (in aprotic solvent) Mix Combine Analyte, Reagent, and Catalyst Sample->Mix Reagent Acetic Anhydride Reagent->Mix Catalyst Pyridine (optional base) Catalyst->Mix Heat Heat at 60-70°C for 15-30 min Mix->Heat GCMS GC-MS Analysis Heat->GCMS Silylation_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Dry Analyte Sample Mix Combine Analyte, Solvent, and Reagent Sample->Mix Reagent BSTFA (+/- TMCS) Reagent->Mix Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Mix Heat Heat at 60-80°C for 30-60 min Mix->Heat GCMS GC-MS Analysis Heat->GCMS Dansylation_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Analyte Solution Mix Combine Analyte, Buffer, and Reagent Sample->Mix Buffer Alkaline Buffer (pH 9.5-10.5) Buffer->Mix Reagent Dansyl Chloride Solution (in Acetone) Reagent->Mix Incubate Incubate in Dark at 30-60°C for 30-60 min Mix->Incubate HPLC HPLC-FLD Analysis Incubate->HPLC

References

Step-by-step guide for N-arylation of 4-chloroquinazolines using substituted anilines

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Step-by-Step Guide for N-arylation of 4-chloroquinazolines using Substituted Anilines

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold in Modern Drug Discovery

The quinazoline core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Among its derivatives, the 4-anilinoquinazoline framework is particularly significant. It forms the structural basis for several blockbuster anticancer drugs, including gefitinib (Iressa) and erlotinib (Tarceva), which function as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] The synthesis of these molecules, and countless other potential therapeutic agents, hinges on the efficient formation of a C-N bond between the C4 position of the quinazoline ring and a substituted aniline.

This guide provides a detailed, field-tested exploration of the N-arylation of 4-chloroquinazolines. We will dissect the mechanistic underpinnings of the two primary synthetic strategies—direct nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig amination—and provide step-by-step protocols. The causality behind experimental choices, from solvent selection to catalyst systems, is explained to empower researchers to not only replicate these methods but also to adapt and troubleshoot them for their specific molecular targets.

Part 1: Mechanistic Rationale and Strategic Choices

The selection of a synthetic strategy for N-arylation depends heavily on the electronic and steric properties of the aniline coupling partner. While seemingly straightforward, the reaction is nuanced, and understanding the underlying mechanisms is critical for success.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

In many cases, particularly with electron-rich anilines, the N-arylation can proceed through a direct SNAr mechanism. The C4 position of 4-chloroquinazoline is highly electrophilic, activated by the adjacent nitrogen atom. The reaction proceeds via a two-step addition-elimination sequence.

  • Step 1 (Addition): The lone pair of the aniline nitrogen attacks the electron-deficient C4 carbon of the quinazoline ring, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.

  • Step 2 (Elimination): The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final N-arylated product and HCl.

This pathway is often facilitated by heat, and microwave irradiation has proven exceptionally effective at accelerating the reaction, drastically reducing reaction times from hours to minutes and often improving yields.[3][4] Notably, for many substrates, this reaction can be performed efficiently without the need for a base, particularly in polar, protic, or aqueous solvent mixtures which can facilitate the proton transfers involved.[1][2]

Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination

When dealing with less reactive anilines (e.g., those bearing electron-withdrawing groups) or sterically hindered substrates, the SNAr reaction can be sluggish and low-yielding.[1] In these challenging cases, the Buchwald-Hartwig amination offers a powerful and highly versatile alternative.[5] This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation, allowing for the coupling of a vast range of amines and aryl halides with remarkable efficiency.[6][7]

The catalytic cycle, illustrated below, involves a sequence of organometallic transformations:

Buchwald_Hartwig_Cycle cluster_cycle Pd0 Pd(0)Ln OAC Oxidative Addition Complex Pd0->OAC  Ar-Cl Amido Pd(II) Amido Complex OAC->Amido  R-NH2, Base (-HBase+Cl-) Product_Complex Product Complex Amido->Product_Complex Reductive Elimination Product_Complex->Pd0  Ar-NH-R Product_out N-Aryl-4-aminoquinazoline ArCl_in 4-Chloroquinazoline Amine_in Aniline (R-NH2) Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

  • Oxidative Addition: A low-valent Pd(0) complex, supported by specialized phosphine ligands, inserts into the carbon-chlorine bond of the 4-chloroquinazoline to form a Pd(II) species.

  • Amine Coordination & Deprotonation: The aniline coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed as the N-arylated product is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle. The choice of a bulky, electron-rich ligand is crucial for promoting the key reductive elimination step.[8]

Part 2: Experimental Protocols and Data

The following protocols provide detailed, step-by-step instructions for the two primary N-arylation strategies.

Protocol A: Microwave-Assisted SNAr (Base-Free)

This protocol is highly effective for a wide range of substituted anilines and is notable for its speed, simplicity, and sustainability by reducing the need for organic solvents and bases.[1][9]

Materials:

  • 4-chloroquinazoline (1.0 equiv)

  • Substituted aniline (1.05 - 1.2 equiv)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Microwave reaction vial with a magnetic stir bar

Step-by-Step Procedure:

  • Reagent Preparation: In a dedicated microwave reaction vial, combine the 4-chloroquinazoline (e.g., 0.25 mmol, 41.1 mg) and the desired substituted aniline (e.g., 0.26 mmol).

  • Solvent Addition: Add a 1:1 mixture of THF and deionized water (e.g., 6 mL for a 0.25 mmol scale reaction).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture with stirring at a set temperature (typically 100-120 °C) for a predetermined time (ranging from 10 minutes to 2 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, allow the vial to cool to room temperature. Remove the solvent under reduced pressure (rotary evaporation).

  • Purification: The crude residue is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure N-aryl-4-aminoquinazoline product.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is the method of choice for challenging substrates, such as electron-poor anilines or when scaling up the reaction.[7][10]

Materials:

  • Palladium(II) acetate [Pd(OAc)₂] (e.g., 2 mol%)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (e.g., 4 mol%)

  • Potassium tert-butoxide (KOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv)

  • 4-chloroquinazoline (1.0 equiv)

  • Substituted aniline (1.2 equiv)

  • Anhydrous toluene or dioxane

  • Schlenk flask or oven-dried vial with a magnetic stir bar, rubber septum, and nitrogen/argon inlet

Step-by-Step Procedure:

  • Inert Atmosphere Setup: Assemble the Schlenk flask, ensure it is dry, and place it under a positive pressure of an inert gas (nitrogen or argon).

  • Reagent Addition: To the flask, add the base (e.g., Cs₂CO₃, 1.5 mmol, 488 mg for a 1.0 mmol scale), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and the phosphine ligand (e.g., X-Phos, 0.04 mmol, 19 mg).

  • Reactant Addition: Add the 4-chloroquinazoline (1.0 mmol, 164.6 mg) and the substituted aniline (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (e.g., 5-10 mL) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Part 3: Workflow and Data Summary

The overall process for synthesizing and analyzing these target compounds follows a logical progression.

Workflow cluster_synthesis Synthesis cluster_purification Isolation & Purification cluster_analysis Analysis Reagents 1. Reagent Preparation (Quinazoline, Aniline, Catalyst, Solvent) Reaction 2. Reaction Setup (Microwave or Inert Atmosphere) Reagents->Reaction Heating 3. Heating & Stirring (Microwave Irradiation or Conventional Heat) Reaction->Heating Workup 4. Reaction Work-up (Solvent Removal, Filtration) Heating->Workup Chroma 5. Chromatography (Silica Gel Column) Workup->Chroma Confirm 6. Structure Confirmation (NMR, MS) Chroma->Confirm Purity 7. Purity Analysis (LC-MS, HPLC) Confirm->Purity

Caption: General experimental workflow for N-arylation.

Comparative Data Table

The following table summarizes representative results for the N-arylation of 4-chloro-6-halo-2-phenylquinazolines with various substituted anilines using a microwave-assisted protocol, demonstrating the scope and efficiency of the method.[1]

EntryAniline Substituent (R)MethodTimeTemp (°C)Yield (%)
14-OMeA10 min10086
23-OMeA10 min10090
32-OMeA20 min10081
43-BrA10 min10073
52-FA40 min12096
62-MeA2 h12078

Data adapted from a base-free, microwave-assisted protocol using a THF/H₂O solvent system.[1]

Part 4: Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Deactivated aniline (strong EWGs). 2. Steric hindrance. 3. (For Pd) Inactive catalyst or non-anhydrous conditions.1. Switch from SNAr to Buchwald-Hartwig protocol. 2. Increase reaction temperature and/or time. 3. Use a more active ligand (e.g., a biarylphosphine). Ensure all reagents and solvents for the Pd-catalyzed reaction are scrupulously dry.
Multiple Products/Side Reactions 1. (For Pd) Di-arylation of a primary aniline. 2. Decomposition at high temperatures.1. Use a slight excess of the aniline but avoid large excesses. 2. Lower the reaction temperature and extend the reaction time. Monitor carefully by TLC/LC-MS.
Difficult Purification 1. Product and starting material have similar polarity. 2. Streaking on silica gel column.1. Ensure the reaction goes to completion. If necessary, try a different solvent system for chromatography. 2. Add a small amount (0.5-1%) of triethylamine or acetic acid to the chromatography eluent to improve peak shape for basic or acidic compounds, respectively.

Conclusion

The N-arylation of 4-chloroquinazolines is a fundamental transformation for the synthesis of medicinally relevant compounds. By understanding the mechanistic principles of both SNAr and palladium-catalyzed cross-coupling, researchers can select the optimal conditions for their specific substrates. Microwave-assisted protocols offer a rapid and efficient route for many anilines, while the Buchwald-Hartwig amination provides a robust and reliable method for more challenging couplings. The detailed protocols and insights provided herein serve as a comprehensive guide for the successful synthesis and exploration of novel 4-anilinoquinazoline derivatives in the pursuit of new therapeutic agents.

References

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Anilinoquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Drug Discovery with Microwave-Assisted Synthesis

The 4-anilinoquinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous targeted cancer therapies.[1] These compounds have demonstrated significant efficacy as inhibitors of key receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are pivotal in tumor growth and angiogenesis.[2][3] Consequently, the development of efficient and rapid synthetic routes to novel 4-anilinoquinazoline derivatives is of paramount importance to researchers in drug discovery and development.

Traditionally, the synthesis of these compounds via nucleophilic aromatic substitution (SNAr) of 4-chloroquinazolines with anilines requires prolonged reaction times, often spanning several hours, and can result in modest yields, particularly with less reactive anilines.[4][5] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative to conventional heating methods. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to mere minutes, while often providing superior product yields and purity.[6][7][8]

This guide provides a detailed protocol for the microwave-assisted synthesis of 4-anilinoquinazolines, grounded in the principles of the SNAr reaction. We will delve into the mechanistic advantages conferred by microwave heating, offer a step-by-step experimental procedure, present comparative data, and provide troubleshooting insights to empower researchers to confidently and efficiently synthesize this critical class of compounds.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-anilinoquinazolines from 4-chloroquinazolines and anilines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the quinazoline ring system, which is further activated towards nucleophilic attack by the presence of the nitrogen atoms.

The generally accepted mechanism involves a two-step addition-elimination process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline derivative attacks the electron-deficient C4 position of the 4-chloroquinazoline. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity of the quinazoline ring is restored by the expulsion of the chloride ion, a good leaving group. This step is typically fast and results in the formation of the stable 4-anilinoquinazoline product.

While this two-step pathway is widely accepted, some studies suggest that the mechanism can be borderline between a concerted and a stepwise process, depending on the specific reactants and conditions.

Diagram of the SNAr Reaction Mechanism

SNAr_Mechanism Reactants 4-Chloroquinazoline + Aniline Step1 Step 1: Nucleophilic Attack Meisenheimer Meisenheimer Complex (Intermediate) Step1->Meisenheimer Formation of C-N bond Step2 Step 2: Elimination of Cl- Meisenheimer->Step2 Product 4-Anilinoquinazoline Step2->Product Restoration of aromaticity

Caption: General mechanism for the SNAr reaction.

The Role of Microwave Irradiation: Beyond Thermal Effects

Microwave irradiation accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction.[3] In the context of the SNAr synthesis of 4-anilinoquinazolines, these effects lead to rapid and uniform heating of the reaction mixture. Polar molecules, such as the reactants and the solvent, align with the oscillating electric field of the microwaves. This constant reorientation generates heat through molecular friction.

The advantages of microwave heating over conventional methods are significant:

  • Rapid and Uniform Heating: Microwaves heat the bulk of the reaction mixture simultaneously, eliminating the temperature gradients often seen with conventional heating from an external source. This leads to more reproducible results and can minimize the formation of byproducts.

  • Superheating of Solvents: In a sealed microwave reactor, solvents can be heated to temperatures well above their atmospheric boiling points. According to the Arrhenius equation, a 10 °C increase in temperature can roughly double the reaction rate. This superheating capability is a major contributor to the dramatic reduction in reaction times.

  • Selective Heating: Microwave energy is preferentially absorbed by polar components of the reaction mixture. This can lead to localized "hot spots" on a molecular level, potentially accelerating the reaction at the reactive sites without overheating the entire system.

  • Overcoming Reactivity Barriers: Microwave irradiation has been shown to be particularly effective in reactions involving less reactive starting materials, such as anilines bearing electron-withdrawing groups or sterically hindered ortho-substituents.[1][9] The high energy input can overcome the activation energy barriers that would otherwise lead to slow or incomplete reactions under conventional heating.

While the primary benefits of microwave heating are attributed to these thermal effects, there is ongoing debate about the existence of "non-thermal" or "specific" microwave effects.[4][10][11] These proposed effects suggest that the oscillating electric field may directly influence the transition state of the reaction, lowering the activation energy through means other than just an increase in temperature. Although difficult to definitively prove, the remarkable rate enhancements observed in many microwave-assisted reactions continue to fuel this area of research.

Experimental Protocol: Microwave-Assisted Synthesis of a Representative 4-Anilinoquinazoline

This protocol is adapted from established literature procedures for the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines.[4][5][12]

Materials and Reagents
  • 4-Chloroquinazoline (1.0 mmol, 1 equivalent)

  • Substituted Aniline (1.0 mmol, 1 equivalent)

  • 2-Propanol (IPA), anhydrous (10 mL)

  • Microwave reactor vials (10-20 mL) with stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Silica gel for column chromatography

  • Solvents for TLC and column chromatography (e.g., petroleum ether, ethyl acetate)

Instrumentation
  • A dedicated microwave synthesis reactor capable of controlling temperature, pressure, and power.

Step-by-Step Procedure
  • Reaction Setup: To a 10 mL microwave reactor vial containing a magnetic stir bar, add 4-chloroquinazoline (e.g., 164.6 mg, 1.0 mmol) and the desired substituted aniline (1.0 mmol).

  • Solvent Addition: Add 10 mL of anhydrous 2-propanol to the vial.

  • Sealing the Vessel: Securely cap the vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 80-120 °C (temperature can be optimized for specific substrates)

    • Time: 20 minutes

    • Power: 60 W (or as appropriate for the instrument to maintain the target temperature)

    • Stirring: On

  • Reaction Monitoring: After the irradiation is complete, cool the vial to room temperature. Monitor the reaction progress by TLC to confirm the consumption of the starting materials. A typical mobile phase is a mixture of petroleum ether and ethyl acetate.

  • Work-up:

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Wash the resulting residue with water to remove any inorganic impurities.

    • Filter the solid product.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure 4-anilinoquinazoline derivative.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the compound.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify key functional groups.

Experimental Workflow Diagram

Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation & Purification cluster_analysis Characterization A 1. Add 4-chloroquinazoline and aniline to vial B 2. Add 2-propanol A->B C 3. Seal the vial B->C D 4. Irradiate in microwave reactor (e.g., 100°C, 20 min) C->D E 5. Monitor by TLC D->E F 6. Remove solvent E->F G 7. Wash with water & filter F->G H 8. Purify by column chromatography (if needed) G->H I 9. Analyze by NMR, MS, IR H->I

Caption: Workflow for microwave-assisted synthesis.

Comparative Data: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis are clearly demonstrated when compared to traditional heating methods for the same reaction.

ParameterMicrowave-Assisted SynthesisConventional Heating
Reaction Time 20 minutes[4][5]12 hours[4]
Typical Yield 80-98%[5]30-60%[4]
Energy Input Localized and efficientBulk and often inefficient
Temperature Control Precise and uniformProne to gradients
Environmental Impact Reduced solvent and energy useHigher solvent and energy use

Data is representative and may vary based on specific substrates.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive starting materials.- Low reactivity of the aniline (e.g., strongly electron-withdrawing groups).- Insufficient reaction temperature or time.- Check the purity of the 4-chloroquinazoline and aniline.- Increase the reaction temperature (e.g., to 120-150 °C).- Increase the reaction time (e.g., to 30-60 minutes).- Consider adding a non-nucleophilic base (e.g., DIPEA) to scavenge the HCl formed, although many reactions proceed well without a base.
Formation of Multiple Byproducts - Decomposition of starting materials or product at high temperatures.- Side reactions involving the solvent or impurities.- Lower the reaction temperature.- Reduce the reaction time.- Ensure the use of anhydrous solvent.- Purify starting materials if necessary.
Difficulty in Purification - Product has similar polarity to starting materials or byproducts.- Optimize the eluent system for column chromatography; a shallow gradient may be required.- Consider an alternative purification method, such as recrystallization or preparative HPLC.
Steric Hindrance Issues - Use of an aniline with bulky ortho-substituents.- Microwave irradiation is often effective at overcoming steric hindrance by providing sufficient energy for the reaction to proceed.[1] If the reaction is still slow, increase the temperature and/or time.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of 4-anilinoquinazolines. This technology provides a powerful tool for medicinal chemists to rapidly generate libraries of these important compounds, thereby accelerating the drug discovery process. The protocol and insights provided in this guide are intended to serve as a robust starting point for researchers, enabling them to leverage the speed, efficiency, and green credentials of microwave chemistry in their pursuit of novel therapeutics.

References

Application Notes & Protocols: The Strategic Application of 4-Chloro-2-methoxy-5-methylaniline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Architectural Significance of Substituted Anilines in Kinase Inhibitor Design

Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. Within this landscape, the aniline scaffold has emerged as a privileged structure, forming the backbone of numerous FDA-approved drugs. The specific substitution pattern on the aniline ring is a critical determinant of a drug candidate's potency, selectivity, and pharmacokinetic properties.

4-Chloro-2-methoxy-5-methylaniline is a highly functionalized building block whose unique arrangement of substituents offers medicinal chemists a powerful tool for crafting sophisticated kinase inhibitors. The interplay of its electronic and steric features—the electron-withdrawing chloro group, the electron-donating methoxy group, and the methyl group—provides a nuanced platform for optimizing interactions within the ATP-binding pocket of target kinases.[1][2] The chloro and methoxy groups, in particular, can form crucial intermolecular interactions that enhance binding affinity and influence the drug's metabolic profile.[1][2]

This guide provides an in-depth exploration of the application of this compound and its close structural analogs, focusing on its cornerstone role in the synthesis of the dual Src/Abl kinase inhibitor, Bosutinib. We will dissect the synthetic strategies, provide detailed, field-tested protocols, and explain the causal relationships behind the experimental choices, offering researchers a comprehensive resource for leveraging this versatile intermediate in drug discovery programs.

Core Application: Synthesis of Bosutinib, a Dual Src/Abl Tyrosine Kinase Inhibitor

Bosutinib (marketed as BOSULIF®) is a potent ATP-competitive inhibitor of the Bcr-Abl and Src family kinases.[3] It is approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML) in patients with resistance or intolerance to prior therapy.[3] The chemical architecture of Bosutinib, specifically the 4-((2,4-dichloro-5-methoxyphenyl)amino) moiety, is central to its biological activity. This key structural fragment is introduced via a nucleophilic aromatic substitution reaction using 2,4-dichloro-5-methoxyaniline , a direct precursor and close structural analog of this compound.

The synthesis of Bosutinib involves the coupling of this aniline derivative with a functionalized quinoline core. Several synthetic routes have been established, often varying in the sequence of steps but consistently relying on this crucial aniline building block to complete the pharmacophore.[4][5][6]

Generalized Synthetic Pathway for Bosutinib

The assembly of Bosutinib typically involves the construction of a 4-chloroquinoline-3-carbonitrile intermediate, which then undergoes a nucleophilic aromatic substitution (SNAr) reaction with 2,4-dichloro-5-methoxyaniline. The resulting intermediate is subsequently elaborated to introduce the side chain that enhances solubility and modulates pharmacokinetic properties.

Bosutinib_Synthesis_Pathway cluster_quinoline Quinoline Core Synthesis cluster_coupling Key Coupling & Final Steps A Substituted Aniline Precursor B Cyclization (e.g., Gould-Jacobs) A->B C Chlorination (e.g., POCl3) B->C D 4-Chloro-7-alkoxy-6-methoxy- quinoline-3-carbonitrile C->D F SNA_r Coupling D->F E 2,4-dichloro-5-methoxyaniline E->F G Coupled Intermediate F->G H Side-chain Alkylation G->H I Bosutinib H->I

Caption: Generalized synthetic pathway for Bosutinib.

The Causality Behind Experimental Choices in the Key Coupling Step

The crucial step in many Bosutinib syntheses is the condensation of the 4-chloroquinoline core with 2,4-dichloro-5-methoxyaniline.[4][7] This reaction is typically performed under acidic or thermal conditions.

  • Catalyst: Pyridine hydrochloride or a similar acid catalyst is often employed.[4] The acid protonates the quinoline ring, increasing its electrophilicity and making the C4 position more susceptible to nucleophilic attack by the aniline.

  • Solvent: High-boiling point, polar aprotic solvents like 2-ethoxyethanol or acetonitrile are frequently used to facilitate the reaction at elevated temperatures (reflux), which is necessary to overcome the activation energy of the SNAr reaction.[4]

  • Reaction Control: The progress of the reaction is typically monitored by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting materials.[7]

Experimental Protocols

The following protocols are synthesized from published literature and represent robust methodologies for the key synthetic steps involving the aniline derivative.[4][7]

Protocol 1: Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-7-hydroxy-6-methoxyquinoline-3-carbonitrile

This protocol details the SNAr coupling reaction, a cornerstone of the Bosutinib synthesis.

Materials and Reagents:

  • 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (1.0 eq)

  • 2,4-dichloro-5-methoxyaniline (1.1-1.2 eq)

  • Acetonitrile (5 mL per gram of quinoline)

  • Hydrochloric acid in Isopropyl Alcohol (catalytic amount)

  • Methanol

  • Sodium Hydroxide

Experimental Workflow Diagram:

Experimental_Workflow A 1. Charge Reactor - Quinoline Intermediate - Acetonitrile B 2. Add Aniline - 2,4-dichloro-5- methoxyaniline A->B C 3. Add Catalyst - HCl in IPA (dropwise) B->C D 4. Heat Reaction - Stir at 75-80°C - Monitor by TLC/HPLC (2-3h) C->D E 5. Isolate Product - Cool reaction mass - Filter the solid D->E F 6. Wash Solid - Wash with acetonitrile E->F G 7. Dry Product - Suck dry, then vacuum oven F->G H 8. Characterization - NMR, MS, HPLC Purity G->H

Caption: Step-by-step workflow for the key SNAr coupling reaction.

Procedure:

  • Reaction Setup: To a suspension of 4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile (e.g., 25.0 g, 0.1065 mol) in acetonitrile (125 mL) in a suitable reaction vessel, add 2,4-dichloro-5-methoxyaniline (e.g., 23.53 g, 0.1225 mol).

  • Catalyst Addition: Add a catalytic amount of hydrochloric acid in isopropyl alcohol (e.g., 12.5 mL) dropwise to the resulting mixture while stirring.

  • Heating and Monitoring: Heat the reaction mass to 75-80°C and maintain stirring. Monitor the progress of the reaction using TLC or HPLC until the starting materials are consumed (typically 2-3 hours).

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. Filter the precipitated solid using a Buchner funnel.

  • Washing and Drying: Wash the collected solid with fresh acetonitrile and then suck it dry. Further dry the solid under vacuum at 60-65°C to obtain the desired product. The expected yield is typically high (e.g., 88.3%).

  • Optional Salt Formation: The resulting intermediate can be converted to its sodium or potassium salt by treatment with sodium hydroxide or potassium hydroxide in methanol to facilitate the subsequent alkylation step. This involves dissolving the intermediate in methanol, adding a methanolic solution of the base, and stirring at 60-65°C for 1 hour to precipitate the salt.

Data Presentation: Reaction Parameters and Kinase Inhibition

The precise substitution pattern of the aniline precursor is critical for achieving potent kinase inhibition. The dichloro and methoxy substituents on the aniline ring in Bosutinib position the molecule favorably within the ATP binding pocket of Src and Abl kinases.

Table 1: Representative Kinase Inhibitory Activity
CompoundTarget Kinase(s)IC₅₀Citation
Bosutinib Bcr-Abl, SrcLow Nanomolar[3]
AZD0530 (Saracatinib) c-Src, AblLow Nanomolar[8]
Dasatinib Bcr-Abl, Src familySub-nanomolar[3]

Note: While Dasatinib and Saracatinib do not use this compound, they are included to illustrate the broader importance of substituted anilines in targeting the Src/Abl kinase families.

Broader Applications and Future Directions

The utility of substituted anilines like this compound extends beyond Bosutinib. The anilino-quinazoline and anilino-quinoline scaffolds are foundational in the design of inhibitors for a wide range of kinases, including EGFR, VEGFR, and MEK.[9][10] The specific substitution pattern dictates the selectivity profile. For instance, different aniline moieties are used to achieve selectivity for MEK over other kinases.[10]

The synthetic accessibility and the tunable nature of this compound and related structures ensure their continued relevance in medicinal chemistry. Future applications may involve their use in:

  • Developing next-generation inhibitors: Overcoming resistance mutations that arise during cancer therapy.

  • PROTACs and Molecular Glues: Serving as a kinase-binding warhead in novel therapeutic modalities like targeted protein degradation.

  • Fragment-Based Drug Discovery: Using the substituted aniline core as a starting point for building new inhibitors against novel kinase targets.

By providing a robust and versatile scaffold, this compound remains a high-value intermediate for researchers and scientists dedicated to the development of life-saving targeted therapies.

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Chloro-2-methoxy-5-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 4-Chloro-2-methoxy-5-methylaniline Synthesis

Welcome to the technical support center for the synthesis of this compound (CAS 6376-14-3). This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the synthesis of this key intermediate. Here, we address common challenges that can lead to low yields and provide actionable, scientifically-grounded solutions.

Introduction to Synthetic Pathways

This compound, also known as Chloro Cresidine, is a valuable building block in the manufacturing of various dyes, pigments, and pharmaceutical agents. The synthesis typically follows one of two primary routes:

  • Direct Chlorination: This route involves the electrophilic chlorination of 2-methoxy-5-methylaniline (p-Cresidine). While direct, this method can be prone to isomer formation and over-chlorination, which can significantly impact the yield and purity of the desired product.

  • Reduction of a Nitro Intermediate: A more controlled approach involves the synthesis of 4-chloro-2-methoxy-5-methylnitrobenzene, followed by the reduction of the nitro group to an amine. This multi-step process often provides higher purity and more consistent yields, though it requires careful optimization of the reduction step to avoid side reactions.

This guide will focus on troubleshooting issues related to both pathways, helping you to diagnose and resolve the root causes of low yields in your synthesis.

Troubleshooting Guide: Low Yields and Impurities

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound.

Q1: My direct chlorination of 2-methoxy-5-methylaniline results in a low yield and a mixture of products. How can I improve selectivity?

Answer: This is a classic challenge in electrophilic aromatic substitution on a substituted aniline. The methoxy (-OCH3) and amino (-NH2) groups are both activating and ortho-, para-directing, leading to a complex product mixture. The primary issues are typically the formation of isomeric monochlorinated products and dichlorinated byproducts.

Possible Causes & Solutions:

  • Isomer Formation: The chlorine electrophile can attack at positions ortho or para to the activating groups. To favor chlorination at the desired position (para to the methoxy group and ortho to the amino group), you can employ a protecting group strategy for the highly activating amino group.[1]

    • Recommended Action: Acetylate the amino group of 2-methoxy-5-methylaniline to form the corresponding acetanilide. The bulkier acetyl group will sterically hinder ortho substitution and temper the activating effect of the nitrogen, leading to more selective chlorination. The acetyl group can then be removed by hydrolysis under acidic or basic conditions to yield the desired product.

  • Dichlorination: The formation of dichlorinated products occurs when the reaction conditions are too harsh or the stoichiometry of the chlorinating agent is not carefully controlled.

    • Recommended Action:

      • Stoichiometry: Use a precise 1:1 molar ratio of your chlorinating agent (e.g., sulfuryl chloride, N-chlorosuccinimide) to the substrate.

      • Temperature Control: Perform the reaction at a lower temperature (e.g., 0-5 °C) to reduce the reaction rate and minimize over-chlorination.

      • Slow Addition: Add the chlorinating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile at all times.

Q2: I'm performing a reduction of 4-chloro-2-methoxy-5-methylnitrobenzene, but the yield is poor and I suspect side reactions. What could be going wrong?

Answer: The catalytic reduction of a nitro group in the presence of a halogen, such as chlorine, requires careful selection of the catalyst and reaction conditions to avoid dehalogenation.[2][3]

Possible Causes & Solutions:

  • Dehalogenation: Aggressive reduction conditions can lead to the cleavage of the C-Cl bond, resulting in the formation of 2-methoxy-5-methylaniline as a significant byproduct. This is particularly common with catalysts like Palladium on Carbon (Pd/C) under standard hydrogenation conditions.

    • Recommended Action:

      • Catalyst Selection: Opt for a catalyst that is less prone to promoting dehalogenation. Platinum-on-carbon (Pt/C) is often a better choice for reducing nitroarenes without affecting aryl chlorides.[3]

      • Reaction Modifiers: The addition of a small amount of a catalyst inhibitor or modifier, such as morpholine or a sulfide compound, can selectively poison the sites on the catalyst responsible for dehalogenation.

      • Alternative Reducing Agents: Consider using chemical reducing agents instead of catalytic hydrogenation. Reagents like tin(II) chloride (SnCl2) in hydrochloric acid, or iron powder (Fe) in acetic acid are effective for nitro group reduction and are less likely to cause dehalogenation.[4]

  • Incomplete Reduction: If the reaction is not driven to completion, you will have residual starting material, which complicates purification and lowers the yield.

    • Recommended Action:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material.

      • Optimize Conditions: Ensure adequate catalyst loading (typically 1-5 mol%), sufficient hydrogen pressure (if applicable), and an appropriate reaction temperature. For catalytic hydrogenations, temperatures between 80-110°C are often effective.[2][3]

Parameter Problem Recommended Solution
Catalyst Dehalogenation (loss of Cl)Switch from Pd/C to Pt/C; add a catalyst modifier.
Reducing Agent Incomplete ReactionUse SnCl2/HCl or Fe/Acetic Acid as an alternative to hydrogenation.
Temperature Side ReactionsFor hydrogenation, maintain a range of 80-110°C; for chemical reductions, follow established protocols.
Pressure Incomplete HydrogenationEnsure adequate hydrogen pressure (e.g., 5-50 atm) and efficient stirring.[3]
Q3: My final product is dark and difficult to purify. What are the likely impurities and how can I remove them?

Answer: Dark coloration in aniline products often points to the presence of oxidized impurities. Anilines are susceptible to air oxidation, which can form colored polymeric materials.

Possible Causes & Solutions:

  • Oxidation: Exposure of the aniline product to air, particularly during workup and purification at elevated temperatures, can lead to oxidation.

    • Recommended Action:

      • Inert Atmosphere: During workup and any distillations, use an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Antioxidants: The addition of a small amount of a reducing agent like sodium bisulfite or sodium dithionite during the aqueous workup can help prevent oxidation.

  • Residual Catalyst/Reagents: Incomplete removal of catalysts or metal salts from chemical reductions can contaminate the final product.

    • Recommended Action:

      • Filtration: For catalytic reductions, ensure the catalyst is thoroughly removed by filtration through a pad of Celite®.

      • Aqueous Wash: During the workup, perform washes with a chelating agent solution (e.g., EDTA) to remove any residual metal ions. A wash with a saturated sodium bicarbonate solution will neutralize any remaining acid.[1]

  • Purification Strategy:

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/heptane) is an effective method for removing both colored impurities and isomeric byproducts.

    • Distillation: For liquid products or as a final purification step, vacuum distillation can be very effective. Collect the fraction at the expected boiling point while maintaining a low pressure to avoid thermal degradation.

Experimental Workflow & Diagrams

To aid in your troubleshooting process, the following diagrams illustrate key decision-making workflows.

Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Workflow start Low Yield Observed pathway Which Synthetic Route? start->pathway chlorination Direct Chlorination of 2-methoxy-5-methylaniline pathway->chlorination reduction Reduction of 4-chloro-2-methoxy-5-methylnitrobenzene pathway->reduction chlor_issue What is the issue? chlorination->chlor_issue isomers Isomer Formation chlor_issue->isomers Product Mixture dichlor Dichlorination chlor_issue->dichlor Over-reaction sol_isomers Protect Amino Group (Acetylation) isomers->sol_isomers sol_dichlor Control Stoichiometry & Lower Temperature dichlor->sol_dichlor red_issue What is the issue? reduction->red_issue dehalogen Dehalogenation (Loss of Cl) red_issue->dehalogen Byproduct Detected incomplete Incomplete Reaction red_issue->incomplete Starting Material Remains sol_dehalogen Switch to Pt/C Catalyst or Use SnCl2/Fe dehalogen->sol_dehalogen sol_incomplete Monitor with TLC/HPLC & Optimize Conditions incomplete->sol_incomplete

Caption: A decision tree for troubleshooting low yields based on the synthetic route.

Frequently Asked Questions (FAQs)

Q: What is the typical purity I should expect for the final product? A: With proper optimization and purification, a purity of >98% (as determined by HPLC or GC) is achievable.

Q: Are there any specific safety precautions I should take? A: Yes. Substituted anilines can be toxic and are often classified as potential carcinogens.[5] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed handling information.

Q: Can I use a different protecting group for the amine other than acetyl? A: Yes, other protecting groups like Boc (tert-butyloxycarbonyl) can be used. However, the acetyl group is often preferred due to its low cost, ease of introduction, and straightforward removal.

Q: How can I confirm the structure of my product and identify impurities? A: The most effective methods for structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile impurities and byproducts in your crude reaction mixture.

Detailed Protocol: Reductive Amination using SnCl2

This protocol provides a general guideline for the reduction of 4-chloro-2-methoxy-5-methylnitrobenzene.

Materials:

  • 4-chloro-2-methoxy-5-methylnitrobenzene

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (5M)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 4-chloro-2-methoxy-5-methylnitrobenzene in ethanol.

  • Add a solution of SnCl2·2H2O in concentrated HCl to the flask. An excess of the reducing agent (typically 3-5 equivalents) is used.

  • Heat the reaction mixture to reflux and monitor the progress by TLC until all the starting material has been consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of a 5M NaOH solution until the pH is basic (pH 8-9). A precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite to remove the inorganic salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization or vacuum distillation as needed.

References

Purification of crude 4-Chloro-2-methoxy-5-methylaniline by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable intermediate in the synthesis of various dyes and pharmaceuticals, 4-Chloro-2-methoxy-5-methylaniline requires high purity for successful downstream applications. Recrystallization is a powerful and widely used technique for purifying crude solid products by leveraging differences in solubility.[1] This guide serves as a comprehensive technical support center, offering troubleshooting advice and frequently asked questions to assist researchers and drug development professionals in optimizing the recrystallization of this specific compound.

Understanding the Compound: Key Properties

Before initiating any purification protocol, it is crucial to understand the physicochemical properties of this compound. These properties directly influence the choice of solvent and the conditions for recrystallization.

PropertyValueSignificance for Recrystallization
Molecular Formula C₈H₁₀ClNOProvides structural context.
Molecular Weight 171.63 g/mol Relevant for calculating yield.
Appearance SolidSuitable for purification by recrystallization.
Melting Point 102-103 °CA critical parameter for selecting a solvent with an appropriate boiling point to avoid "oiling out".[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.Indicates sensitivity to light and air, suggesting that crude samples may contain oxidized, colored impurities.

Frequently Asked Questions (FAQs)

Q1: What makes a solvent suitable for recrystallization?

A good recrystallization solvent should meet several key criteria[3]:

  • The compound of interest should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[1]

  • Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble at room temperature (so they remain in the solution, or mother liquor, after cooling).[3]

  • The solvent must not react chemically with the compound being purified.[3]

  • It should be sufficiently volatile to be easily removed from the purified crystals after filtration.[3]

Q2: How do I select a starting solvent for this compound?

Solvent selection is often an empirical process, but an educated guess can be made based on the compound's structure.[4][5] this compound is a substituted aromatic amine with moderate polarity. Therefore, solvents of moderate polarity are good starting points.

Recommended Solvents to Test:

  • Ethanol or Methanol: Alcohols are often effective for recrystallizing substituted anilines.[6]

  • Toluene: Aromatic solvents can be effective for crystallizing substituted aryl compounds.[7]

  • Ethanol/Water Mixture: A mixed solvent system can be highly effective. The compound can be dissolved in the more soluble solvent (ethanol) at its boiling point, followed by the addition of the "anti-solvent" (water) until the solution becomes cloudy (the saturation point).[8]

Q3: My crude this compound is dark brown/black. What causes this and how can I fix it?

Anilines are notoriously susceptible to air oxidation, which produces highly colored impurities.[8][9][10] This is a common issue with aged starting materials.[6] To remove these colored impurities, you can use activated charcoal (also known as activated carbon).

Procedure: After dissolving the crude compound in the hot solvent, remove the flask from the heat source and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. These can then be removed, along with any other insoluble impurities, via hot filtration.[8][9]

Experimental Protocol: Recrystallization Workflow

This protocol provides a step-by-step guide for the purification of this compound.

G cluster_prep Preparation cluster_main Recrystallization Process Solvent_Test 1. Small-Scale Solvent Test Select_Solvent 2. Select Optimal Solvent Solvent_Test->Select_Solvent Dissolve 3. Dissolve Crude Solid in Minimal Hot Solvent Select_Solvent->Dissolve Decolorize 4. Add Activated Charcoal (If Solution is Colored) Dissolve->Decolorize Hot_Filter 5. Hot Filtration to Remove Insoluble Impurities Decolorize->Hot_Filter Cool 6. Slow Cooling to Induce Crystallization Hot_Filter->Cool Collect 7. Collect Crystals via Vacuum Filtration Cool->Collect Wash 8. Wash with Ice-Cold Solvent Collect->Wash Dry 9. Dry Purified Crystals Wash->Dry

Caption: General workflow for the recrystallization of this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[1]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small spatula-tip of activated charcoal. Swirl and reheat for a few minutes.[8]

  • Hot Filtration: To remove insoluble impurities and charcoal, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a pre-warmed, clean Erlenmeyer flask.[8] Preheating the apparatus prevents premature crystallization of the product in the funnel.[8]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[8]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator.[8]

Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This section addresses the most common problems encountered during the recrystallization of this compound.

G sol_node sol_node cause_node cause_node Start Problem Occurred Oiling_Out Compound 'Oils Out'? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No cause_Oiling Possible Causes: 1. Solvent BP > Compound MP 2. High Impurity Conc. Oiling_Out->cause_Oiling Yes Low_Yield Low Yield? No_Crystals->Low_Yield No cause_NoCrystals Possible Causes: 1. Too much solvent used. 2. Solution not saturated. No_Crystals->cause_NoCrystals Yes cause_LowYield Possible Causes: 1. Too much solvent used. 2. Premature crystallization during hot filtration. Low_Yield->cause_LowYield Yes sol_Oiling Solutions: - Use lower-boiling solvent. - Reheat and add more solvent. cause_Oiling->sol_Oiling sol_NoCrystals Solutions: - Scratch inner wall of flask. - Add a seed crystal. - Evaporate excess solvent. cause_NoCrystals->sol_NoCrystals sol_LowYield Solutions: - Ensure minimum solvent used. - Ensure filtration apparatus is pre-heated. cause_LowYield->sol_LowYield

Caption: A troubleshooting flowchart for common recrystallization issues.

Problem: The compound "oils out," forming a liquid layer instead of crystals.
  • Possible Cause: The boiling point of your recrystallization solvent is higher than the melting point of your compound (102-103 °C). The compound is melting before it dissolves.[9]

  • Solution: Select a solvent with a boiling point lower than 102 °C. Alternatively, you can sometimes resolve this by reheating the mixture to dissolve the oil and adding more solvent to lower the saturation point, then cooling again.[9]

  • Possible Cause: A high concentration of impurities can depress the melting point of the mixture.[8]

  • Solution: Attempt a preliminary purification by another method, such as a simple column filtration, before recrystallization.

Problem: No crystals form after the solution has cooled.
  • Possible Cause: Too much solvent was added during the dissolution step, and the solution is not supersaturated upon cooling.

  • Solution 1: Gently scratch the inside surface of the flask with a glass stirring rod at the air-liquid interface. The microscopic scratches on the glass can provide a surface for crystal nucleation.[11]

  • Solution 2: Add a "seed crystal" – a tiny, pure crystal of this compound from a previous batch – to the solution to initiate crystallization.

  • Solution 3: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.

Problem: Crystal formation begins during hot filtration, clogging the filter paper.
  • Possible Cause: The solution is cooling too rapidly in the funnel, causing the product to crystallize prematurely.

  • Solution: Ensure all equipment used for hot filtration (the funnel and the receiving flask) is preheated before use. This can be done by placing them in a drying oven or by allowing hot solvent vapor to heat them just before filtration.[8] Perform the filtration step as quickly as possible. If a clog occurs, you may need to add more hot solvent to redissolve the material and filter again.

Problem: The final product yield is very low.
  • Possible Cause: Too much solvent was used, meaning a significant amount of the product remains dissolved in the cold mother liquor.

  • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[1] Ensure the solution is cooled thoroughly in an ice bath to maximize precipitation.

  • Possible Cause: The crystals were washed with solvent that was not ice-cold, causing some of the purified product to redissolve.

  • Solution: Always use ice-cold solvent for the washing step and use only a minimal amount.[8]

References

Technical Guide: Identifying and Minimizing Side Products in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Aniline Synthesis Technical Support Center

Welcome to the Technical Support Center for Aniline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of high-purity aniline, primarily focusing on the industrial standard method of nitrobenzene hydrogenation. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding aniline synthesis, providing a foundational understanding of potential challenges.

Q1: What is the predominant industrial method for aniline synthesis and what are its key challenges?

A1: The most common industrial route is the catalytic hydrogenation of nitrobenzene.[1][2] This process is favored for its high atom economy. However, it is a multi-step reduction that proceeds through several reactive intermediates, such as nitrosobenzene and N-phenylhydroxylamine.[3] The primary challenge is preventing these intermediates from undergoing side reactions, which leads to the formation of impurities and reduces the overall yield and purity of the final aniline product.[3][4]

Q2: My final aniline product is dark brown or reddish, even after purification. What causes this discoloration?

A2: Aniline is highly susceptible to air oxidation, which produces intensely colored polymeric impurities.[5][6] The discoloration is often due to the formation of conjugated systems and quinone-like structures within a polyaniline chain. The process can be initiated by exposure to air (oxygen), light, or trace metal impurities that catalyze oxidation.[5][7] To prevent this, it is crucial to handle and store aniline under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored containers to protect it from light.[4]

Q3: What are the most common side products I should be looking for in my crude aniline?

A3: The side product profile depends heavily on reaction conditions. Common impurities include:

  • Condensation/Dimerization Products: Azoxybenzene, azobenzene, and hydrazobenzene, formed from the reaction of intermediates.[3][8]

  • Over-hydrogenation Products: Cyclohexylamine and dicyclohexylamine, resulting from the saturation of the aromatic ring.[4][9]

  • Rearrangement Products: p-Aminophenol, which can form under acidic conditions via the Bamberger rearrangement.[10][11]

  • Polymers: High molecular weight, often colored, "tar-like" substances from aniline oxidation.[4][7]

Q4: What are the most critical parameters to control to maximize aniline selectivity?

A4: To achieve high selectivity, you must carefully control several key parameters: reaction temperature, hydrogen pressure, catalyst type and loading, and substrate residence time (in a flow system).[4][9] For instance, excessively high temperatures or pressures can promote the over-hydrogenation of the benzene ring to form cyclohexylamine.[4][9] The choice of catalyst is also critical; for example, certain palladium on alumina catalysts are selected for their ability to maintain high selectivity at elevated temperatures.[9]

Section 2: Troubleshooting Guide: Issue-Specific Deep Dive

This section provides detailed troubleshooting for specific experimental problems, explaining the causality and offering concrete solutions.

Problem 1: Incomplete Reaction and Poor Conversion

Q: My analysis shows a significant amount of unreacted nitrobenzene in the product mixture. What are the likely causes and how can I improve conversion?

A: Incomplete conversion is a common issue that can often be traced back to catalyst activity, reaction conditions, or mass transfer limitations.

Potential Causes & Solutions:

  • Catalyst Deactivation: The catalyst can be poisoned by impurities (e.g., sulfur compounds in the starting material or hydrogen stream) or deactivated by coking at high temperatures.[4]

    • Solution: Ensure the use of high-purity reagents and solvents. If poisoning is suspected, consider using a fresh batch of catalyst or implementing a guard bed to remove impurities before the reactant stream reaches the catalyst.[4]

  • Insufficient Hydrogen Pressure or Temperature: The reduction of nitrobenzene is sensitive to both temperature and pressure. Below optimal levels, the reaction rate will be slow, leading to incomplete conversion.

    • Solution: Gradually increase the hydrogen pressure and/or temperature while monitoring the reaction progress. Studies on continuous-flow hydrogenation have shown that increasing the temperature from 40 °C to 60 °C can boost aniline yield from 85% to 99%.[12]

  • Poor Catalyst-Substrate Mixing: In a batch reactor, if the catalyst is not properly suspended, the effective surface area for the reaction is reduced, leading to poor mass transfer of reactants to the catalyst surface.[4]

    • Solution: Increase the stirring rate to ensure the catalyst remains in a uniform slurry. In flow reactors, poor mixing can be due to channeling in the catalyst bed; ensure proper packing of the reactor.

G cluster_main Main Reaction Pathway cluster_side Side Reactions NB Nitrobenzene (PhNO₂) NSB Nitrosobenzene (PhNO) NB->NSB +H₂ PHA N-Phenylhydroxylamine (PhNHOH) NSB->PHA +H₂ AZOXY Azoxybenzene NSB->AZOXY AN Aniline (PhNH₂) PHA->AN +H₂ PHA->AZOXY + Nitrosobenzene PAP p-Aminophenol PHA->PAP Acid-catalyzed rearrangement CH Cyclohexylamine AN->CH Over-hydrogenation (High T, P) AZO Azobenzene AZOXY->AZO +H₂ G Aniline Aniline Radical Aniline Radical Cation Aniline->Radical -e⁻ Oxidant Oxidant (e.g., O₂, Metal Ions) Oxidant->Radical Dimer Dimeric Intermediates (e.g., Benzidine) Radical->Dimer + Aniline Polymer Polyaniline (Tar) Dimer->Polymer Propagation

References

Technical Support Center: Overcoming Common Issues in the Chlorination of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorination of substituted anilines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in these critical synthetic transformations. Here, we move beyond simple protocols to diagnose and solve common experimental issues, grounding our advice in mechanistic principles and field-proven strategies.

Troubleshooting Guide: From Problem to Solution

This section addresses the most frequent and vexing problems encountered during the chlorination of anilines. Each entry is structured to help you identify the root cause of an issue and implement a robust solution.

Q1: My reaction is producing a mixture of ortho and para isomers with poor regioselectivity. How can I control the substitution pattern?

A1: The Challenge of Regioselectivity

This is the most common issue. The powerful activating and ortho, para-directing nature of the amine group makes achieving high regioselectivity difficult with standard electrophilic chlorination methods.[1][2] The electronic properties of the substrate and the reaction conditions dictate the final isomer ratio.

Causality & Diagnosis: The inherent electronic preference of the aniline ring favors substitution at the para position due to sterics, but the ortho position is also highly activated. Without a directing influence, a mixture is almost inevitable. Your first step is to analyze your current protocol: what chlorinating agent, solvent, and catalyst (if any) are you using?

Solutions for Precise Control:

  • For High ortho-Selectivity: Employ organocatalysis. The use of a secondary amine (e.g., diisopropylamine) with sulfuryl chloride (SO₂Cl₂) or a secondary ammonium salt catalyst with N-Chlorosuccinimide (NCS) has proven highly effective.[3][4][5]

    • Mechanism Insight: These catalysts are believed to form unique complexes, such as an anionic trichloride species, which act as a bulky electrophile, favoring attack at the less-hindered ortho position.[3][5] These reactions are typically run under mild conditions, preserving sensitive functional groups.[3]

  • For High para-Selectivity: A system using copper(II) chloride (CuCl₂) in an ionic liquid as the solvent offers excellent regioselectivity for the para-chlorinated product, even with unprotected anilines.[6][7][8]

    • Mechanism Insight: This method is thought to proceed via oxidation of the aniline by Cu(II), followed by the addition of the chloride ion.[6] This approach avoids the need for protecting groups and hazardous reagents like chlorine gas.[6][7]

  • For meta-Selectivity: Directing chlorination to the meta position is not feasible with traditional electrophilic substitution due to the directing nature of the amino group.[1] A specialized palladium-catalyzed C-H activation strategy using a norbornene mediator is required for this transformation.[3]

Q2: My reaction is producing di- and tri-chlorinated products. How can I achieve selective mono-chlorination?

A2: The Problem of Over-Chlorination

The high activation of the aniline ring not only makes it reactive but also means that the mono-chlorinated product is often more reactive than the starting material, leading to subsequent chlorination events.[1][9]

Causality & Diagnosis: Over-chlorination is a clear sign that your reaction conditions are too harsh or your aniline substrate is too activated. This is common when using potent chlorinating agents like elemental chlorine (Cl₂) or when reaction times are too long.[3][6]

Solutions to Favor Mono-substitution:

  • Reduce Ring Activation (Protecting Group Strategy): The most reliable method is to temporarily "tame" the amino group by converting it to an amide (e.g., an acetanilide by reacting with acetic anhydride). The acetamido group is still an ortho, para-director but is significantly less activating than a primary amine, which dramatically favors mono-substitution. The protecting group can be easily removed by hydrolysis after the chlorination step.[3][7]

  • Use a Milder Chlorinating Agent: Switch from aggressive reagents like Cl₂ to N-Chlorosuccinimide (NCS).[3][10] NCS is a solid, is easier to handle, and provides a more controlled release of the electrophilic chlorine species.[11][12]

  • Control Stoichiometry: Meticulously control the amount of chlorinating agent used. Employing exactly 1.0 equivalent (or slightly less) and adding it slowly to the reaction mixture at a low temperature can help prevent the second and third additions.[3]

  • Form the Anilinium Salt: Performing the chlorination on the aniline hydrochloride salt can moderate the reaction. By protonating the amine, its activating effect is significantly reduced.[13]

Q3: My reaction mixture turns dark purple, brown, or black, and I'm isolating a tar-like substance instead of a clean product. What is happening?

A3: The Issue of Oxidation and Polymerization

Anilines are notoriously susceptible to oxidation, and the resulting byproducts are intensely colored.[13] This is one of the most common causes of low yields and purification difficulties.

Causality & Diagnosis: The formation of dark, resinous materials points directly to oxidative side reactions.[13][14] The primary culprits are often residual water or an overly aggressive reaction environment. The colored species are typically polymeric "aniline dyes" formed through complex condensation pathways.[13]

Solutions for a Cleaner Reaction:

  • Rigorous Exclusion of Water: Water can promote the formation of oxidation products.[13] Ensure your solvent is anhydrous and dry your glassware thoroughly. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon). Using molecular sieves to dry the reaction solution can be effective.[13]

  • Degas Solvents: Remove dissolved oxygen from the solvent by sparging with an inert gas before use.

  • Moderate Reaction Conditions: Avoid unnecessarily high temperatures, which can accelerate oxidative decomposition.

  • Purification Strategy: If you do obtain a dark crude product, purification is still possible.

    • Charcoal Treatment: Dissolve the crude material in a suitable solvent and treat it with activated charcoal to adsorb the colored impurities.[13][15]

    • Chromatography: Filter the mixture through a plug of silica gel to remove baseline impurities before performing a full column chromatography for final purification.[15]

    • For more information on purification techniques, refer to established methods. [16]

Frequently Asked Questions (FAQs)

  • Q: Which chlorinating agent is best for my substrate?

    • A: For highly activated anilines where you need controlled mono-chlorination, N-Chlorosuccinimide (NCS) is often the best choice due to its milder nature.[10][11] For selective ortho-chlorination in organocatalytic systems, sulfuryl chloride (SO₂Cl₂) is commonly used.[3][5] For selective para-chlorination, copper(II) chloride (CuCl₂) is effective.[6] Chlorine gas (Cl₂) is very reactive and generally reserved for cases where polychlorination is desired or when used with deactivated substrates.[13]

  • Q: How do I monitor the reaction progress effectively?

    • A: Thin-Layer Chromatography (TLC) is the most common and effective method.[12][15] Use a suitable solvent system to achieve good separation between your starting material, product(s), and any byproducts. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used on aliquots taken from the reaction.

  • Q: What are the most critical safety precautions?

    • A: Aniline and its derivatives are toxic and can be readily absorbed through the skin.[16][17] Chlorinating agents are corrosive and hazardous.[18] Always work in a well-ventilated chemical fume hood.[19] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[18][19] Be aware that many of these reactions can be exothermic.[13] Have an appropriate quench solution (e.g., sodium thiosulfate for NCS or Cl₂) ready before starting the reaction. For detailed safety information, always consult the Safety Data Sheet (SDS) for each reagent.[17][19][20]

Data Presentation & Visualization

Comparison of Catalytic Systems for Regioselective Chlorination
Goal Catalyst System Chlorine Source Key Advantages Typical Yield Reference
ortho-Chlorination Secondary Amine OrganocatalystSulfuryl ChlorideMetal-free, mild conditions, wide substrate scope.Good to excellent[3][5]
ortho-Chlorination Secondary Ammonium Salt OrganocatalystN-ChlorosuccinimideHighly efficient, room temperature, catalyst can be recycled.Up to 99%[3][4]
para-Chlorination Copper(II) Chloride in Ionic LiquidCopper(II) ChlorideSelective for unprotected anilines, mild conditions, avoids hazardous gas.Up to 96%[3][6]
meta-Chlorination Palladium Catalyst with Pyridone-based LigandAryl ChlorosulfateThe only method for direct meta-chlorination; good functional group tolerance.Good to excellent[3]

Diagrams: Workflows and Mechanisms

TroubleshootingWorkflow Start Unsatisfactory Reaction Result P1 Problem Identification Start->P1 S1 Poor Regioselectivity (ortho/para mixture) P1->S1 S2 Over-chlorination (di-/tri- products) P1->S2 S3 Low Yield / Dark Color (Oxidation) P1->S3 Sol1 Implement Regioselective Method: - Organocatalysis for ortho - CuCl2/IL for para S1->Sol1 Sol2 Moderate Reactivity: - Use N-Protecting Group - Use Milder Reagent (NCS) - Control Stoichiometry S2->Sol2 Sol3 Improve Reaction Environment: - Use Anhydrous Solvents - Inert Atmosphere (N2/Ar) - Purify via Charcoal/Silica S3->Sol3

Caption: A troubleshooting workflow for common aniline chlorination issues.

SEAr_Mechanism cluster_0 Step 1: Formation of Sigma Complex cluster_1 Step 2: Deprotonation Aniline Aniline Ring (Nucleophile) SigmaComplex Sigma Complex (Resonance Stabilized Cation) Aniline->SigmaComplex Attack Electrophile Cl+ Source (e.g., from NCS) Electrophile->SigmaComplex SigmaComplex_2 Sigma Complex Product Chlorinated Aniline Base Base (e.g., Solvent) Base->Product SigmaComplex_2->Product Loss of H+

Caption: General mechanism of Electrophilic Aromatic Substitution (SEAr) on aniline.

Experimental Protocols

Protocol 1: ortho-Selective Chlorination using a Secondary Amine Organocatalyst

This protocol is adapted from methodologies demonstrated to be effective for high ortho-selectivity.[3][5]

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted aniline (1.0 mmol, 1.0 equiv) and the chosen solvent (e.g., toluene, 5 mL).

  • Catalyst Addition: Add the secondary amine organocatalyst (e.g., diisopropylamine, 0.1 mmol, 10 mol%).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add sulfuryl chloride (SO₂Cl₂) (1.1 mmol, 1.1 equiv) dropwise to the stirred reaction mixture over 5-10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C. Monitor the progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: para-Selective Chlorination using Copper(II) Chloride in an Ionic Liquid

This protocol is based on an environmentally conscious method for the selective para-chlorination of unprotected anilines.[3][6][8]

  • Preparation: In a vial, combine the substituted aniline (1.0 mmol, 1.0 equiv), copper(II) chloride (CuCl₂, 2.0-3.0 mmol, 2-3 equiv), and an ionic liquid (e.g., 1-hexyl-3-methylimidazolium chloride, 2 mL).

  • Reaction: Stir the mixture at the appropriate temperature (e.g., 60 °C) in an oil bath. The reaction is often complete within a few hours. Monitor the progress by TLC.

  • Work-up: After cooling to room temperature, add water (15 mL) to the reaction mixture.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

References

Technical Support Center: Strategies for Selective N-Methylation of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the selective N-methylation of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial chemical transformation. N-methylanilines are vital structural motifs in a vast array of pharmaceuticals and fine chemicals.[1] However, achieving selective mono-N-methylation can be a significant challenge due to the competing formation of di-methylated and other byproducts.[1][2]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles and optimize your reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the N-methylation of anilines in a practical question-and-answer format.

Q1: My N-methylation reaction shows low or no conversion of the starting aniline. What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue that can often be traced back to several key factors:

  • Inactive Catalyst or Reagents:

    • Cause: Catalysts, especially transition metal complexes, can be sensitive to air and moisture.[3] Improper storage or handling can lead to deactivation. Similarly, the purity of your methylating agent and solvent is critical.

    • Solution: Ensure your catalyst is handled under an inert atmosphere if required. Use freshly opened or properly stored reagents and dry solvents. Consider performing a small-scale control reaction with a known reactive substrate to verify catalyst activity.

  • Inappropriate Reaction Conditions:

    • Cause: Temperature, pressure, and reaction time are critical parameters. For instance, some ruthenium-catalyzed methylations of aniline with methanol require temperatures around 60°C to be effective.[4] Insufficient heating or premature termination of the reaction will naturally lead to low conversion.

    • Solution: Carefully review the literature for the specific method you are using and ensure your reaction parameters align. A systematic optimization of temperature and reaction time may be necessary for your specific aniline derivative. For volatile reagents like dimethyl carbonate (DMC), a sealed reaction vessel or a continuous flow setup may be necessary to maintain the required temperature and pressure.[1]

  • Incorrect Choice of Base or Solvent:

    • Cause: The choice and stoichiometry of the base are often crucial. Some protocols necessitate a strong base, while others are compatible with weaker bases.[3] The solvent can also play a significant role; for example, in zeolite-catalyzed reactions, polar solvents can competitively adsorb to the catalyst surface and inhibit the reaction.[5]

    • Solution: Verify that you are using the correct base at the recommended concentration. If the reaction is still not proceeding, consider screening a small panel of bases with varying strengths. When choosing a solvent, consider its polarity and potential for interference with the catalytic cycle.

Q2: I'm observing a significant amount of the di-methylated product (N,N-dimethylaniline). How can I improve the selectivity for mono-methylation?

A2: Over-methylation is a classic challenge in the N-alkylation of primary amines, as the mono-methylated product is often more nucleophilic than the starting aniline.[1] Here are several strategies to enhance mono-methylation selectivity:

  • Choice of Methylating Agent:

    • Insight: Traditional methylating agents like methyl iodide can be highly reactive and lead to over-methylation.[2] Modern reagents offer better control.

    • Recommendation: Dimethyl carbonate (DMC) is an excellent choice for promoting mono-methylation. It is considered a green methylating agent and can achieve high selectivity, often through an in-situ protection-deprotection mechanism.[1][6]

  • Catalyst System and Reaction Conditions:

    • Insight: Certain catalyst systems are specifically designed for selective mono-methylation.

    • Recommendation: Explore catalyst systems known for high mono-selectivity, such as specific iridium(I) or ruthenium complexes.[4][7] Fine-tuning reaction conditions is also critical. Lowering the reaction temperature, reducing the reaction time, or using a substoichiometric amount of the methylating agent can favor the formation of the mono-methylated product.

  • Continuous Flow Systems:

    • Insight: Continuous flow reactors provide exceptional control over reaction parameters like temperature, pressure, and residence time.

    • Recommendation: Employing a continuous flow system can significantly enhance selectivity by minimizing the formation of byproducts.[1][8] This is particularly advantageous for reactions with fast kinetics where over-methylation is problematic in batch processing.

  • Protecting Group Strategy:

    • Insight: A multi-step approach involving a protecting group can offer excellent control.

    • Recommendation: Protect the aniline with a suitable group (e.g., as a carbamate or a bulky silyl group), perform the methylation, and then deprotect.[9] While this adds steps, it can be a robust solution for valuable or complex substrates.

Q3: My aniline has a strong electron-donating group, and I'm getting an N-formylated byproduct instead of the desired N-methylated product. What's happening and how can I prevent this?

A3: The formation of an N-formylated product is a known side reaction, particularly when using formic acid as a component of the methylating system, as in the Eschweiler-Clarke reaction.[3]

  • Cause: Electron-rich anilines are more susceptible to formylation. The formyl group is introduced from formic acid, which can act as both a reducing agent and a formylating agent.

  • Solution:

    • Modify the Reagent Stoichiometry: Carefully control the ratio of formaldehyde to formic acid. Using a larger excess of formaldehyde can favor the reductive amination pathway over formylation.

    • Change the Reaction Conditions: Lowering the reaction temperature may help to suppress the formylation side reaction.

    • Switch to an Alternative Methylation Method: If formylation remains a significant issue, consider moving away from formic acid-based methods. Reductive amination using paraformaldehyde and a borane-based reducing agent, or methylation with dimethyl carbonate, would be excellent alternatives that avoid this specific side reaction.[10][11]

Frequently Asked Questions (FAQs)

What are the main advantages and disadvantages of the Eschweiler-Clarke reaction for N-methylation of anilines?

The Eschweiler-Clarke reaction is a classic and widely used method for the methylation of primary and secondary amines using formaldehyde and formic acid.[12]

  • Advantages:

    • It is a one-pot procedure that is experimentally simple to perform.[12]

    • It uses inexpensive and readily available reagents.

    • A key advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[13][14]

  • Disadvantages:

    • The reaction conditions are typically harsh (heating at 80-100 °C), which may not be suitable for substrates with sensitive functional groups.[12][13]

    • For primary anilines, it can be difficult to stop the reaction at the mono-methylated stage, often leading to the di-methylated product.[14]

    • As mentioned in the troubleshooting guide, formylation can be a problematic side reaction with electron-rich anilines.

When should I consider using a borane-based reducing agent for reductive amination?

Borane-based reagents are excellent choices for reductive amination, especially when dealing with sensitive substrates.

  • Key Features:

    • Mildness: Reagents like sodium triacetoxyborohydride (STAB) and amine-borane complexes (e.g., pyridine borane) are mild reducing agents.[10][11] This allows for the presence of reducible functional groups such as esters, nitro groups, and olefins that might not be compatible with harsher reducing agents.[10][15]

    • Chemoselectivity: They selectively reduce the imine or iminium ion intermediate formed in situ, with minimal reduction of the starting aldehyde or ketone.[16]

    • pH Control: Some borane reagents, like sodium cyanoborohydride, are stable in mildly acidic conditions, which can be beneficial for the formation of the iminium ion intermediate.[17]

Is dimethyl carbonate (DMC) a good "green" alternative for N-methylation?

Yes, dimethyl carbonate is widely regarded as an environmentally friendly methylating agent.[18][19]

  • Green Credentials:

    • Low Toxicity: DMC is significantly less toxic and corrosive compared to traditional methylating agents like methyl iodide and dimethyl sulfate.[2][19]

    • Benign Byproducts: The reaction byproducts are typically methanol and carbon dioxide, which are less harmful than the inorganic salts generated in many other methylation procedures.[19]

    • High Selectivity: As discussed, DMC often provides excellent selectivity for mono-methylation, reducing waste from unwanted side products.[1][6]

Data Summary: Comparison of N-Methylation Strategies

StrategyMethyl SourceReductant/ConditionsSelectivity for Mono-methylationKey AdvantagesCommon Issues
Eschweiler-Clarke FormaldehydeFormic AcidLow to ModerateInexpensive, stops at tertiary amine[14]Harsh conditions, over-methylation, formylation[12]
Reductive Amination Formaldehyde/ParaformaldehydeBorohydrides (e.g., STAB) or H₂/CatalystModerate to HighMild conditions, good functional group tolerance[10][11][17]Requires careful control of stoichiometry
Dimethyl Carbonate (DMC) Dimethyl CarbonateBase, Heat (often high temp/pressure)High to ExcellentGreen reagent, excellent selectivity[1][19]May require high temperatures or specialized equipment (autoclave/flow reactor)[1]
Methanol-based MethanolTransition Metal Catalyst (e.g., Ru, Pd, Ni)Moderate to HighAtom economical, uses a simple C1 source[4][20]Requires a catalyst, which can be expensive or air-sensitive

Experimental Protocols

Protocol 1: Selective Mono-N-methylation using Dimethyl Carbonate in a Continuous Flow System

This protocol is adapted from methodologies that leverage continuous flow for enhanced selectivity and safety.[1]

  • System Setup:

    • Assemble a continuous flow reactor system equipped with pumps for the reagent and substrate solutions, a heated reactor coil, and a back-pressure regulator.

  • Reagent Preparation:

    • Prepare a solution of the aniline derivative in a suitable solvent (e.g., THF).

    • Prepare a separate solution of dimethyl carbonate (DMC) and a base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) in the same solvent.

  • Reaction Execution:

    • Set the reactor coil to the desired temperature (e.g., 180-220 °C).

    • Set the back-pressure regulator to maintain the system in the liquid phase (e.g., 20 bar).

    • Pump the two solutions into a T-mixer to combine them before they enter the heated reactor coil. Adjust the flow rates to achieve the desired stoichiometry and residence time.

  • Work-up and Isolation:

    • Collect the reaction mixture as it exits the back-pressure regulator.

    • Cool the mixture to room temperature.

    • Perform a standard aqueous work-up to remove the base and any water-soluble byproducts.

    • Dry the organic phase, concentrate it under reduced pressure, and purify the product by column chromatography.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general procedure for reductive amination under mild conditions.[16]

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aniline derivative (1.0 eq) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Imine Formation:

    • Add paraformaldehyde (1.1 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.

    • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours to overnight.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Diagram 1: Decision Workflow for Selecting an N-Methylation Strategy

N_Methylation_Strategy start Start: Need to N-methylate an aniline q_functional_groups Is the substrate sensitive to heat or harsh conditions? start->q_functional_groups q_selectivity Is mono-methylation the primary goal? q_functional_groups->q_selectivity No method_reductive_amination Consider Reductive Amination (STAB, Boranes) q_functional_groups->method_reductive_amination Yes q_overmethylation Is over-methylation a major concern? q_selectivity->q_overmethylation Yes method_eschweiler Consider Eschweiler-Clarke q_selectivity->method_eschweiler No (di-methylation acceptable) q_overmethylation->method_reductive_amination No method_dmc Consider Dimethyl Carbonate (DMC) q_overmethylation->method_dmc Yes method_flow Use Continuous Flow for high selectivity method_dmc->method_flow Optimize

Caption: Decision tree for selecting an appropriate N-methylation method.

Diagram 2: General Mechanism of Reductive Amination

Reductive_Amination_Mechanism cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Aniline Aniline (R-NH2) Iminium Iminium Ion [R-N+H=CH2] Aniline->Iminium + H+ Formaldehyde Formaldehyde (CH2O) Formaldehyde->Iminium Product N-Methylaniline (R-NH-CH3) Iminium->Product Reduction Hydride Hydride Source (e.g., from STAB) Hydride->Product H-

Caption: Simplified mechanism of reductive amination for N-methylation.

References

Technical Support Center: Purification of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of aniline derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with colored impurities during their experimental work. Here, we move beyond simple protocols to explain the underlying chemical principles and provide robust troubleshooting strategies to ensure the highest purity of your compounds.

Introduction: The Challenge of Color in Aniline Derivatives

Aniline and its derivatives are foundational building blocks in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] However, their inherent reactivity, particularly the electron-rich nature of the aromatic ring, makes them highly susceptible to oxidation.[3] This oxidation often leads to the formation of highly colored impurities, which can range from a pale yellow to a dark reddish-brown.[3][4] These impurities are not merely an aesthetic issue; they can interfere with subsequent reactions, compromise the accuracy of analytical data, and impact the safety and efficacy of the final product.

The primary cause of color formation is the oxidation of the aniline moiety.[3] Exposure to air, light, and certain reagents can initiate a cascade of reactions, leading to the formation of nitrosobenzenes, nitrobenzenes, azoxybenzenes, and polymeric materials.[5][6] These compounds often possess extended conjugated systems, which are responsible for their absorption of visible light and, consequently, their color.[7]

This guide provides a comprehensive overview of the most effective methods for removing these colored impurities, complete with troubleshooting advice and detailed protocols.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of aniline derivatives in a practical question-and-answer format.

Frequently Asked Questions

Q1: My freshly distilled aniline derivative turned yellow/brown upon storage. What happened and how can I prevent it?

A1: This is a classic sign of air oxidation.[3] The amino group makes the aromatic ring highly susceptible to oxidation, leading to the formation of colored polymeric byproducts.[4][8]

  • Causality: The lone pair of electrons on the nitrogen atom delocalizes into the benzene ring, increasing its electron density and making it more reactive towards electrophiles, including oxygen.[3]

  • Prevention:

    • Inert Atmosphere: Store purified aniline derivatives under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Light Protection: Store in amber-colored bottles or wrap the container in aluminum foil to protect from light, which can catalyze oxidation.

    • Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like stannous chloride.[9][10][11]

    • Temperature: Store at reduced temperatures to slow down the rate of oxidation.

Q2: I performed a reaction with an aniline derivative, and the crude product is a dark, tarry mess. Where do I even begin with purification?

A2: A dark, tarry product often indicates significant polymerization and degradation. The first step is to attempt to isolate the desired product from the complex mixture.

  • Initial Approach: An acid-base extraction is often a good starting point. Dissolve the crude mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl).[12] The aniline derivative will be protonated to form a water-soluble salt, which will move to the aqueous layer, leaving many non-basic, tarry impurities in the organic layer.[12] The aniline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[8]

  • Next Steps: After the initial acid-base wash, the recovered product will likely still contain colored impurities. At this stage, you can proceed with one of the purification methods detailed below, such as activated carbon treatment or column chromatography.

Q3: I tried to purify my solid aniline derivative by recrystallization, but it oiled out or the color didn't improve. What should I do?

A3: "Oiling out" occurs when a solid melts in the hot solvent rather than dissolving, or when the solubility of the compound is too high at the cooling temperature. Persistent color after recrystallization indicates that the impurities have similar solubility properties to your product.

  • Troubleshooting Oiling Out:

    • Increase Solvent Volume: Add more hot solvent to fully dissolve the compound.

    • Change Solvent System: Use a different solvent or a solvent mixture. A common technique is to dissolve the compound in a "good" solvent (one in which it is highly soluble) and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, heat to redissolve and cool slowly.

  • Improving Color Removal:

    • Activated Carbon: Before the hot filtration step in your recrystallization protocol, add a small amount of activated carbon to the hot solution to adsorb colored impurities.[13][14] Be cautious not to add too much, as it can also adsorb your product.[13]

    • Solvent Choice: The choice of solvent can influence the removal of impurities. Experiment with different solvents to find one that selectively crystallizes your desired product while leaving the impurities in the mother liquor.

Purification Method Selection

The choice of purification method depends on the physical state of your aniline derivative (liquid or solid), the nature of the impurities, and the required scale of purification. The following diagram illustrates a general decision-making workflow.

Purification_Workflow start Crude Aniline Derivative is_liquid Is the compound a liquid? start->is_liquid is_solid Is the compound a solid? is_liquid->is_solid No distillation Vacuum Distillation is_liquid->distillation Yes recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography Recrystallization fails or for complex mixtures pure_product Pure Product distillation->pure_product activated_carbon Activated Carbon Treatment (for persistent color) recrystallization->activated_carbon Color persists recrystallization->pure_product Color removed column_chromatography->pure_product activated_carbon->recrystallization

Caption: Decision workflow for selecting a purification method.

In-Depth Purification Protocols

Activated Carbon Treatment for Color Removal

Activated carbon is a highly porous material with a large surface area, making it an excellent adsorbent for large, colored organic molecules.[15][16] It is most effective when used in conjunction with recrystallization.

Protocol:

  • Dissolution: Dissolve the impure solid aniline derivative in a suitable solvent at an elevated temperature.[13]

  • Carbon Addition: Add a small amount of activated carbon (typically 1-5% by weight of the solute) to the hot solution.

    • Expert Tip: Avoid adding activated carbon to a boiling solution, as this can cause violent bumping. Let the solution cool slightly before adding the carbon.

  • Heating: Gently heat the mixture for a few minutes to allow for adsorption of the impurities.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. This step must be performed quickly to prevent premature crystallization of the product on the filter paper.[13]

  • Crystallization: Allow the filtrate to cool slowly to induce crystallization of the purified product.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

Data Summary: Activated Carbon Efficiency

AdsorbentAdsorption Capacity for Aniline (mg/g)Optimal pHReference
Activated Carbon (AC)77.28.0[15]
Microwave Heated AC Nanoparticles155.88.0[15]
Coal Activated Carbon17.285.0[17]
Vacuum Distillation for Liquid Aniline Derivatives

For liquid aniline derivatives, vacuum distillation is the most effective method for separating the desired product from non-volatile, colored polymeric impurities.[4] Lowering the pressure reduces the boiling point, preventing thermal decomposition of the sensitive aniline derivative.[4]

Protocol:

  • Drying: Dry the crude aniline derivative over a suitable drying agent, such as potassium hydroxide (KOH) pellets, before distillation.[9]

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly greased to maintain a good vacuum.[4]

  • Heating: Begin heating the distillation flask gently. The use of a magnetic stirrer or boiling chips is crucial to prevent bumping, which can be vigorous under vacuum.

  • Fraction Collection: Collect the distilled aniline derivative in a receiving flask. The first fraction may contain residual water or other low-boiling impurities and should be discarded. Collect the main fraction at a stable temperature.

  • Storage: Immediately store the purified, colorless aniline derivative under an inert atmosphere and protected from light.[3]

Troubleshooting Distillation:

  • Bumping: If bumping is severe, ensure adequate stirring and consider using a packed distillation column for better separation.

  • Product Remains Colored: If the distillate is still colored, the vacuum may not be sufficient, or some colored impurities may be volatile. In this case, a subsequent purification step, such as column chromatography, may be necessary.

Column Chromatography for Complex Mixtures

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[1] For aniline derivatives, silica gel is a common stationary phase.

Protocol:

  • Stationary Phase: Pack a column with silica gel in a suitable non-polar solvent (e.g., hexanes or petroleum ether).[1]

  • Sample Loading: Dissolve the crude product in a minimum amount of a volatile solvent and adsorb it onto a small amount of silica gel.[1] Once the solvent is evaporated, the dry powder is carefully added to the top of the column.[1]

  • Elution: Begin eluting the column with a non-polar mobile phase. Gradually increase the polarity of the mobile phase (e.g., by adding ethyl acetate to hexanes) to elute the compounds from the column.[1]

    • Expert Tip: Aniline derivatives can sometimes streak on silica gel columns due to the slightly acidic nature of the silica. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue by neutralizing the acidic sites.[18]

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.[1]

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.[1]

Concluding Remarks

The successful purification of aniline derivatives hinges on a sound understanding of their chemical properties and the principles behind common purification techniques. By anticipating the potential for oxidation and selecting the appropriate purification strategy, researchers can consistently obtain high-purity materials for their downstream applications. This guide serves as a starting point for troubleshooting common issues, and further optimization may be required for specific derivatives.

References

Validation & Comparative

Navigating the Maze: A Comparative Guide to Impurity Profiling of 4-Chloro-2-methoxy-5-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like 4-Chloro-2-methoxy-5-methylaniline, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), a comprehensive understanding of its impurity profile is paramount. Impurities, even at trace levels, can have significant impacts on the stability, safety, and regulatory approval of the final drug product.[1][2]

This guide provides a comparative analysis of analytical methodologies for the robust impurity profiling of synthesized this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in establishing a self-validating and compliant impurity control strategy. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH), particularly the Q3A(R2) guideline on impurities in new drug substances, which mandates the identification and qualification of impurities.[3][4][5]

The Synthetic Landscape: Understanding Impurity Genesis

To effectively profile impurities, one must first understand their origin. This compound is typically synthesized via the chlorination of 2-methoxy-5-methylaniline. A plausible synthetic route involves the direct chlorination of the starting aniline derivative.[6] This process, while effective, can generate a host of related substances that constitute the impurity profile.

dot digraph "Synthetic_Pathway_and_Impurity_Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="2-Methoxy-5-methylaniline\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Chlorinating Agent\n(e.g., CuCl2/HCl/O2)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="this compound\n(API Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Impurity Nodes I1 [label="Unreacted Starting Material", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; I2 [label="Isomeric Impurity\n(e.g., 6-Chloro-2-methoxy-5-methylaniline)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; I3 [label="Over-chlorinated Impurity\n(Dichloro- derivative)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; I4 [label="Degradation Product\n(e.g., Oxidation products)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> C [label="Main Reaction"]; B -> C;

G cluster_synthesis Synthesis cluster_impurities Potential Impurities 2-Methoxy-5-methylaniline 2-Methoxy-5-methylaniline Chlorination Reaction Chlorination Reaction 2-Methoxy-5-methylaniline->Chlorination Reaction Starting Material This compound This compound Chlorination Reaction->this compound Main Product Unreacted Starting Material Unreacted Starting Material Chlorination Reaction->Unreacted Starting Material Incomplete Reaction Isomeric By-products Isomeric By-products Chlorination Reaction->Isomeric By-products Side Reaction Chlorinating Agent Chlorinating Agent Chlorinating Agent->Chlorination Reaction Over-chlorinated Species Over-chlorinated Species This compound->Over-chlorinated Species Excess Reagent Degradation Products Degradation Products This compound->Degradation Products Instability

The primary sources of organic impurities in the synthesis of this compound include:

  • Starting Materials: Unreacted 2-methoxy-5-methylaniline.[4]

  • By-products: These arise from side reactions during the synthesis. For aromatic chlorination, this can include the formation of positional isomers (e.g., chlorination at other positions on the aromatic ring).[4]

  • Intermediates: In multi-step syntheses, incompletely reacted intermediates can carry through to the final product.[4]

  • Degradation Products: The final product may degrade over time or under stress conditions (light, heat, oxidation), leading to new impurities.[4]

A summary of potential impurities is presented in the table below:

Impurity TypePotential Structure/IdentityLikely Origin
Starting Material 2-Methoxy-5-methylanilineIncomplete reaction
Isomeric By-product 6-Chloro-2-methoxy-5-methylanilineNon-selective chlorination
Over-reaction By-product Dichloro-2-methoxy-5-methylanilineExcess chlorinating agent
Degradation Product Oxidized species (e.g., nitroso, nitro)Exposure to air/oxidants

Comparative Analysis of Analytical Techniques

The cornerstone of impurity profiling is the use of high-resolution separation techniques. Here, we compare the two most powerful and commonly employed methods for this application: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds like substituted anilines.[7][8] A reverse-phase method is typically the first choice due to its versatility and applicability to a wide range of organic molecules.

Causality Behind Experimental Choices:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds like anilines based on their hydrophobicity.[9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is employed.[9] The gradient allows for the elution of impurities with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and quantified.

  • Detector: A UV detector is chosen due to the presence of a chromophore (the aromatic ring) in the analyte and its related impurities, allowing for sensitive detection. Analysis at multiple wavelengths can help in distinguishing between impurities with different spectral characteristics.

Experimental Protocol: HPLC-UV Method

  • System: A validated HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.

  • System Suitability Test (SST): Before sample analysis, inject a standard solution containing the main compound and known impurities to verify system performance (e.g., resolution, tailing factor, and repeatability). This is a critical self-validating step.[10][11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, offering exceptional separation efficiency and definitive identification through mass spectrometry.[1][12][13] It is particularly well-suited for volatile and semi-volatile impurities.[1]

Causality Behind Experimental Choices:

  • Injection Mode: A split/splitless inlet is used. A split injection is often preferred for concentrated samples to avoid column overload, while a splitless injection provides higher sensitivity for trace impurities.

  • Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. This separates compounds based on their boiling points and, to a lesser extent, their polarity.

  • Temperature Program: A programmed temperature ramp is essential to separate compounds with different volatilities. The program starts at a low temperature to resolve volatile impurities and gradually increases to elute less volatile components.[1]

  • Detector: A mass spectrometer provides both quantitative data (from the total ion chromatogram) and qualitative data (from the mass spectrum of each peak). The mass spectrum serves as a "fingerprint" for identification by comparison to spectral libraries or a reference standard.[13]

Experimental Protocol: GC-MS Method

  • System: A validated GC-MS system with a capillary column, an autosampler, and a mass selective detector.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Inlet Temperature: 250 °C.[1]

  • Injection Mode: Split (e.g., 50:1) or Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 20 °C/min to 320 °C.[1]

    • Hold at 320 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methylene chloride or ethyl acetate) to a concentration of approximately 1 mg/mL.

Performance Comparison

ParameterHPLC-UVGC-MSRationale & Insights
Selectivity Good to ExcellentExcellentHPLC separates based on polarity and hydrophobicity. GC separates primarily on boiling point. MS detection in GC-MS provides an orthogonal dimension of selectivity based on mass-to-charge ratio, making it superior for resolving co-eluting peaks and for definitive identification.
Sensitivity (LOD/LOQ) Typically low ppm rangeTypically low ppm to ppb rangeGC-MS can often achieve lower detection limits, especially for volatile impurities.[14] However, HPLC sensitivity can be enhanced with more sensitive detectors (e.g., fluorescence, MS).
Quantification Accuracy ExcellentGood to ExcellentBoth techniques provide excellent linearity and accuracy when properly validated according to ICH Q2(R1) guidelines.[10][11][15] HPLC often has slightly better reproducibility for routine quantification.
Applicability Broad (polar, non-polar, non-volatile, thermally labile compounds)Limited to volatile and thermally stable compoundsHPLC is more versatile for the analysis of a wider range of potential impurities, including non-volatile degradation products. GC requires that analytes are sufficiently volatile and stable at high temperatures.
Identification Capability Tentative (based on retention time)Definitive (based on mass spectrum)HPLC-UV alone cannot definitively identify an unknown impurity. Identification requires comparison with a reference standard. GC-MS provides structural information from the fragmentation pattern, allowing for putative identification via library searching.[13]

Integrated Analytical Workflow and Confirmatory Techniques

Neither HPLC nor GC-MS alone may be sufficient for a complete impurity profile. A robust strategy often employs them as orthogonal methods. HPLC-UV is ideal for routine quality control and quantification of known impurities, while GC-MS is invaluable for identifying and quantifying volatile impurities and for confirmatory analysis.

For definitive structural elucidation of unknown impurities detected at levels above the ICH identification threshold, further techniques are required:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of HPLC with the identification capabilities of mass spectrometry. It is the premier tool for identifying unknown, non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information and is considered the gold standard for the unambiguous structural confirmation of isolated impurities.

dot digraph "Impurity_Profiling_Workflow" { graph [splines=ortho, nodesep=0.5, ranksep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="Synthesized Batch of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Initial Screening & Quantification\n(HPLC-UV)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Volatile Impurity Analysis\n(GC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Impurity Detected >\nIdentification Threshold?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Identify with LC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Isolate Impurity\n(e.g., Prep-HPLC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Confirm Structure\n(NMR Spectroscopy)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Final Impurity Profile Report", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"];

G start Sample Batch hplc HPLC-UV Analysis (Quantify Known Impurities) start->hplc gcms GC-MS Analysis (Identify Volatiles) start->gcms decision Unknowns > ICH Threshold? hplc->decision gcms->decision lcms LC-MS Identification decision->lcms Yes report Comprehensive Report decision->report No nmr NMR Structural Elucidation lcms->nmr nmr->report

Conclusion

The impurity profiling of this compound is a critical, multi-faceted process that demands a scientifically sound and risk-based approach. While HPLC-UV serves as an excellent primary tool for quantification and routine quality control due to its robustness and broad applicability, it should be complemented by an orthogonal technique like GC-MS to ensure a comprehensive profile, particularly for volatile impurities.

For a truly self-validating system, the choice of methodology must be justified, and the protocols must be rigorously validated according to ICH Q2(R1) guidelines.[10][11] When unknown impurities are detected above the identification thresholds defined in ICH Q3A(R2), a combination of LC-MS and NMR spectroscopy is essential for definitive identification and qualification.[3][4] By integrating these techniques logically, drug development professionals can build a complete and accurate picture of the impurity landscape, ensuring the quality, safety, and regulatory compliance of their final API.

References

A Comparative Guide to the Reactivity of 4-Chloro-2-methoxy-5-methylaniline and Other Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, halogenated anilines serve as indispensable building blocks. Their utility lies in the versatile reactivity of the carbon-halogen bond, which provides a synthetic handle for constructing complex molecular architectures, often through transition-metal-catalyzed cross-coupling reactions.[1] This guide offers an in-depth comparative analysis of the reactivity of 4-Chloro-2-methoxy-5-methylaniline against other halogenated anilines, supported by established chemical principles and experimental considerations.

Understanding the Reactivity of Substituted Anilines

The reactivity of an aniline derivative in a chemical transformation is a nuanced interplay of electronic and steric effects imparted by the substituents on the aromatic ring. These factors influence both the nucleophilicity of the amino group and the reactivity of the carbon-halogen bond.

Electronic Effects: Substituents can either donate or withdraw electron density from the benzene ring.

  • Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density on the ring, enhancing the nucleophilicity of the amino group and making the aniline more basic.[2]

  • Electron-Withdrawing Groups (EWGs) , like halogens (-Cl, -Br, -I) and nitro groups (-NO₂), decrease the ring's electron density, which in turn reduces the basicity and nucleophilicity of the amino group.[2][3]

Steric Hindrance: The size and proximity of substituents to the amino group can physically obstruct the approach of reagents, thereby slowing down reaction rates.[4][5] This is particularly significant for ortho-substituted anilines.[4][5]

The Unique Profile of this compound

This compound presents a fascinating case study due to its combination of substituents:

  • Chloro Group (-Cl): An electron-withdrawing group that deactivates the ring towards electrophilic substitution but serves as a crucial handle for cross-coupling reactions.

  • Methoxy Group (-OCH₃): A strong electron-donating group that activates the ring and increases the nucleophilicity of the amino group.[6]

  • Methyl Group (-CH₃): An electron-donating group that further activates the ring.

The interplay of these groups dictates its reactivity. The activating methoxy and methyl groups counteract the deactivating effect of the chlorine, influencing the overall reactivity of the molecule.

Comparative Reactivity in Key Transformations

The true measure of a building block's utility is its performance in common synthetic transformations. Here, we compare the expected reactivity of this compound with other halogenated anilines in two fundamental reaction classes: N-Acylation and Palladium-Catalyzed Cross-Coupling.

N-Acylation: Assessing Nucleophilicity

N-acylation is a fundamental reaction that probes the nucleophilicity of the aniline's amino group.[7] The reaction rate is sensitive to both electronic and steric factors.[4]

General Trend: The nucleophilicity of halogenated anilines is influenced by the electron-withdrawing nature of the halogen and the presence of other substituents.

Aniline Derivative Key Substituents Expected Relative Reactivity in N-Acylation Rationale
AnilineNoneBaselineUnsubstituted reference.
4-Chloroaniline-Cl (para)Lower than anilineThe electron-withdrawing chloro group reduces the nucleophilicity of the amino group.
4-Bromoaniline-Br (para)Similar to 4-chloroanilineBromine has a similar electronegativity to chlorine, leading to a comparable reduction in nucleophilicity.
4-Iodoaniline-I (para)Slightly higher than 4-bromoanilineIodine is less electronegative, resulting in a slightly less pronounced deactivating effect.
This compound -Cl, -OCH₃, -CH₃Higher than simple haloanilines The strong electron-donating effects of the methoxy and methyl groups significantly increase the electron density on the nitrogen, boosting its nucleophilicity and outweighing the withdrawing effect of the chlorine.
2,6-DimethylanilineTwo ortho -CH₃Significantly LowerSevere steric hindrance from the two ortho-methyl groups drastically impedes the approach of the acylating agent.[4]

Experimental Protocol: Comparative N-Acylation with Acetic Anhydride

This protocol provides a framework for comparing the acylation rates of different anilines.

Materials:

  • Aniline derivative (e.g., this compound, 4-chloroaniline)

  • Acetic anhydride

  • Sodium acetate

  • Concentrated Hydrochloric Acid

  • Water

  • Ethanol for recrystallization

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure: [7]

  • Dissolution: In a round-bottom flask, dissolve the aniline derivative (e.g., 1.0 mmol) in 5 mL of water.

  • Acidification: Add concentrated hydrochloric acid dropwise until the aniline salt dissolves completely.

  • Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (1.1 mmol) in 2 mL of water.

  • Reaction: To the stirred solution of the aniline hydrochloride, add acetic anhydride (1.1 mmol). Immediately follow with the addition of the sodium acetate solution.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) at regular intervals to determine the time to completion.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath to precipitate the acetylated product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure N-acetylated aniline.

Data Analysis: The relative reactivity can be qualitatively assessed by comparing the reaction times required for complete consumption of the starting aniline. For a more quantitative comparison, reaction kinetics can be studied by taking aliquots at different time points and analyzing the product formation using techniques like HPLC or GC.

N_Acylation_Workflow cluster_start Start cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Aniline Halogenated Aniline ReactionMix Reaction Mixture Aniline->ReactionMix AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) AcylatingAgent->ReactionMix Base Base (e.g., Sodium Acetate) Base->ReactionMix Precipitation Precipitation ReactionMix->Precipitation Cooling Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization FinalProduct N-Acylated Aniline Recrystallization->FinalProduct

Caption: General workflow for the N-acylation of halogenated anilines.

Buchwald-Hartwig Amination: A Test of C-X Bond Reactivity

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, involving the palladium-catalyzed coupling of an amine with an aryl halide.[8][9] The reactivity in this case is primarily dictated by the strength of the carbon-halogen (C-X) bond, which influences the rate-determining oxidative addition step.[1]

General Reactivity Order of C-X Bonds: C-I > C-Br > C-Cl >> C-F[1]

Aryl Halide C-X Bond Dissociation Energy (approx. kcal/mol) Expected Relative Reactivity in Buchwald-Hartwig Amination Rationale
Aryl Iodide~65HighestThe weakest C-X bond facilitates rapid oxidative addition to the Pd(0) catalyst.[1]
Aryl Bromide~81HighReadily undergoes oxidative addition under relatively mild conditions.
Aryl Chloride~96ModerateThe stronger C-Cl bond typically requires more forcing conditions, such as higher temperatures and more specialized ligands, to achieve efficient coupling.[1]
This compound -Moderate (as an aryl chloride) The reactivity is primarily defined by the C-Cl bond. The electron-donating groups on the ring can slightly increase the electron density at the carbon bearing the chlorine, which can make oxidative addition slightly more challenging compared to an unsubstituted chlorobenzene.

Experimental Protocol: Comparative Buchwald-Hartwig Amination

This protocol outlines a general procedure to compare the coupling efficiency of different aryl halides with a common amine.

Materials:

  • Aryl halide (e.g., this compound, 4-bromoaniline)

  • Amine (e.g., Morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous Toluene

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium catalyst (e.g., 1-2 mol%), phosphine ligand (e.g., 2-4 mol%), and base (e.g., 1.4 mmol).

  • Addition of Reagents: Add the aryl halide (1.0 mmol) and the amine (1.2 mmol) to the tube, followed by anhydrous toluene (2 mL).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Analysis: The reactivity can be compared by measuring the reaction yield at a specific time point or by determining the time required to achieve full conversion of the starting aryl halide.

Buchwald_Hartwig_Workflow cluster_start Start cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product ArylHalide Aryl Halide ReactionMix Reaction under Inert Atmosphere ArylHalide->ReactionMix Amine Amine Amine->ReactionMix Catalyst Pd Catalyst Catalyst->ReactionMix Ligand Ligand Ligand->ReactionMix Base Base Base->ReactionMix Filtration Filtration ReactionMix->Filtration Heating Chromatography Column Chromatography Filtration->Chromatography FinalProduct N-Aryl Amine Chromatography->FinalProduct

Caption: General workflow for the Buchwald-Hartwig amination.

Conclusion: A Versatile Building Block with Tuned Reactivity

This compound emerges as a highly versatile synthetic intermediate. Its reactivity profile is a compelling balance of features:

  • Enhanced Nucleophilicity: The potent electron-donating methoxy and methyl groups render the amino group significantly more nucleophilic than in simple halogenated anilines, facilitating reactions like acylation and alkylation.

  • Reliable Cross-Coupling Handle: The chloro substituent provides a robust site for palladium-catalyzed cross-coupling reactions, enabling the formation of diverse C-N, C-C, and C-O bonds. While chloroarenes are generally less reactive than their bromo and iodo counterparts, modern catalyst systems have largely overcome this limitation, making them cost-effective and readily available alternatives.[1]

For the synthetic chemist, the choice of a halogenated aniline is a strategic decision. While iodo- and bromoanilines offer higher reactivity in cross-coupling, often allowing for milder conditions, the unique substitution pattern of this compound provides a distinct advantage in reactions where enhanced nucleophilicity of the amino group is desired, coupled with a reliable handle for further functionalization. This makes it an invaluable tool in the synthesis of complex molecules for the pharmaceutical and materials science industries.

References

Benchmarking the efficiency of different catalysts in aniline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

Aniline is a cornerstone chemical intermediate, vital for the production of everything from polyurethanes to pharmaceuticals and dyes.[1][2][3] The efficiency of aniline synthesis is therefore a critical factor in numerous industrial processes. This guide provides an in-depth comparison of various catalytic systems for aniline synthesis, offering experimental data and procedural insights to aid researchers, scientists, and drug development professionals in catalyst selection and process optimization.

Introduction: The Synthetic Routes to Aniline

The industrial production of aniline has evolved from classical methods to more atom-economical and environmentally benign approaches. The choice of synthetic route is intrinsically linked to the selection of an appropriate catalyst. The primary methods for aniline synthesis include:

  • Hydrogenation of Nitrobenzene: This is the most established and widely used industrial method.[3][4] It involves the reduction of nitrobenzene using a hydrogen source in the presence of a catalyst.

  • Amination of Phenol: A more sustainable route that utilizes readily available phenol and an amine source.[4][5][6] This method is gaining traction due to its potential to use bio-based feedstocks.[5]

  • Direct Amination of Benzene: This is the most direct and atom-economical route, but it remains a significant challenge due to the difficulty of activating the C-H bond of benzene and the N-H bond of ammonia simultaneously.[3]

This guide will benchmark catalyst performance across these key synthetic pathways.

Catalytic Hydrogenation of Nitrobenzene: The Workhorse of Aniline Production

The selective hydrogenation of nitrobenzene to aniline is a highly developed process, with catalyst choice playing a pivotal role in achieving high yields and selectivities.[1][2][7]

Palladium-Based Catalysts

Palladium-based catalysts are widely recognized for their high activity and selectivity in nitrobenzene hydrogenation.[8] They are often supported on materials like alumina (Al₂O₃) or carbon to enhance their stability and performance.[8][9]

Key Insights:

  • Effect of Pd Loading: Studies have shown that lower palladium loading on an alumina support can lead to higher aniline selectivity by minimizing the formation of over-hydrogenated byproducts like cyclohexylamine and dicyclohexylamine.[8][10][11]

  • Reaction Temperature: Operating at elevated temperatures (>100 °C) can be beneficial for heat recovery in large-scale industrial processes, but it can also compromise aniline selectivity.[8][10][11] Careful optimization of reaction conditions is crucial.

Comparative Performance of Pd/Al₂O₃ Catalysts

CatalystPd Loading (wt%)Temperature (°C)Nitrobenzene Conversion (%)Aniline Selectivity (%)Key ByproductsReference
GU-1560-180~100Decreases with temperatureDicyclohexylamine (DICHA), Cyclohexylamine (CHA), N-cyclohexylideneaniline (CHAN)[8][11]
GU-20.360-180~100Higher than GU-1, more stable with temperatureDICHA, CHA, CHAN (less formation than GU-1)[8][11]
Nickel-Based Catalysts

Nickel-based catalysts, such as Raney nickel and supported nickel catalysts, offer a cost-effective alternative to precious metal catalysts.[12]

Key Insights:

  • Bimetallic Systems: The addition of a second metal, such as palladium, to a nickel catalyst can significantly enhance its activity and selectivity.[12] For example, a bimetallic Pd-Ni catalyst supported on hypercrosslinked polystyrene showed a much higher rate of aniline formation and suppressed the formation of intermediates like nitrosobenzene and phenylhydroxylamine compared to its monometallic nickel counterpart.[12]

  • Amorphous Alloys: Amorphous Ni-Mo-P alloys have demonstrated excellent activity and stability for nitrobenzene hydrogenation, achieving high aniline yields under optimized conditions.[13]

Performance of Nickel-Based Catalysts

CatalystCompositionTemperature (°C)H₂ Pressure (MPa)Aniline Yield (%)Reference
Amorphous Ni-Mo-PNi-Mo-P alloy1101.898.2[13]
Ni/Al-MoS₂Ni/Al-MoS₂ composite1102.098.8[13]
Pd-Ni-HPS0.5 wt% Pd, 17.9 wt% Ni on hypercrosslinked polystyrene--High selectivity, direct formation[12]
Photocatalytic Hydrogenation

A greener alternative to traditional thermocatalytic processes is photocatalytic hydrogenation, which can be performed at room temperature and low hydrogen pressure.[1][2][7]

Key Insights:

  • Semiconductor-Based Photocatalysts: Materials like TiO₂ and CdS have been explored for the photocatalytic reduction of nitrobenzene.[1][2][7] Modifying these semiconductors, for instance by creating heterojunctions like Ce₂S₃/TiO₂, can significantly enhance their photocatalytic efficiency, leading to near-quantitative aniline yields.[2]

  • Reaction Pathway: The photocatalytic reduction can proceed through different pathways, including a direct route via nitrosobenzene and N-phenylhydroxylamine intermediates, and an indirect route involving condensation to azoxybenzene and azobenzene.[14][15]

Performance of Selected Photocatalysts

PhotocatalystReaction ConditionsNitrobenzene Conversion (%)Aniline Selectivity/Yield (%)Reference
CeO₂-TiO₂300W Xenon lamp, 4h98.098.0 (selectivity)[2]
TC₅ (Ce₂S₃/TiO₂)Visible light, 1.5h-99.0 (yield)[2]
TiO₂@N-AC30°C, 6h99.198.8 (selectivity)[2]
{Ru(C₆H₆)}-based HeteropolytungstateVisible light, N₂H₄·H₂O reductant99.8>99 (selectivity)[15]

Catalytic Amination of Phenol: A Greener Approach

The direct amination of phenol with ammonia or amines presents a more sustainable route to anilines, with water as the primary byproduct.[16][17][18]

Rhodium-Catalyzed Amination

Rhodium catalysts have shown remarkable efficiency in the amination of phenols.[16][17][18]

Mechanism Insight: The rhodium catalyst facilitates the challenging keto-enol tautomerization of phenol through π-coordination, which then allows for a dehydrative condensation with the amine.[16][17][18]

Experimental Protocol: Rhodium-Catalyzed Amination of Phenol

  • To a reaction vessel, add the phenol substrate, the amine, [Cp*RhCl₂]₂ catalyst, and Na₂CO₃ as a base.

  • Add heptane as the solvent.

  • Heat the reaction mixture to 140°C and stir for the specified time.

  • After completion, cool the reaction, and purify the aniline product using standard laboratory techniques.[18]

Palladium-Catalyzed Amination

Palladium catalysts are also effective for phenol amination.

Key Innovation: A Pd/MgO catalyst has been developed for the amination of phenol to aniline without the need for an external hydrogen source, using cyclohexanone as an inducer.[6] This system generates the necessary hydrogen species in situ, leading to high aniline selectivity.[6]

Direct Amination of Benzene: The "Holy Grail"

The direct, one-step amination of benzene to aniline is a highly desirable but challenging transformation.[3]

Recent Advances:

  • Vanadium-Based Catalysts: A vanadium-iron catalytic system using hydroxylamine as the aminating agent has achieved over 90% yield of aniline with high selectivity.[3]

  • Copper-Based Catalysts: Mesoporous Cu/SiO₂ catalysts have been used for the direct amination of benzene with H₂O₂ and NH₃·H₂O, achieving moderate yields and selectivities under mild conditions.[19]

  • Photocatalysis: A Ti-V-MCM-41 photocatalyst has been shown to catalyze the direct amination of benzene with ammonia under mild conditions, with optimized yield and selectivity of 6.11% and 90.7%, respectively.[20]

Experimental Workflows and Logical Relationships

General Workflow for Catalyst Screening in Aniline Synthesis

G cluster_0 Catalyst Preparation & Characterization cluster_1 Reaction Setup & Execution cluster_2 Analysis & Evaluation cluster_3 Optimization & Reusability prep Catalyst Synthesis char Physicochemical Characterization (XRD, TEM, etc.) prep->char setup Reactor Setup & Substrate Loading char->setup reaction Controlled Reaction (T, P, Time) setup->reaction analysis Product Analysis (GC, HPLC) reaction->analysis calc Calculate Yield, Selectivity, TON/TOF analysis->calc optim Parameter Optimization calc->optim reuse Catalyst Reusability Test optim->reuse

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for Aniline Derivative Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development and chemical analysis, the accurate quantification of aniline and its derivatives is paramount due to their roles as key synthetic intermediates and potential process-related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed analytical techniques for this purpose. However, they operate on fundamentally different principles of separation and detection. This guide provides an in-depth, experience-driven framework for the cross-validation of HPLC and GC-MS methods. The objective of such a cross-validation is to formally demonstrate that two distinct analytical procedures are suitable for the same intended purpose and yield equivalent, reliable results.[1] This process is critical when transferring methods between laboratories, replacing an older method with a new one, or substantiating data in regulatory submissions by demonstrating methodological robustness.[1][2]

Introduction: The Rationale for Orthogonal Method Cross-Validation

Aniline and its derivatives are a class of aromatic amines widely used in the synthesis of dyes, polymers, and pharmaceuticals.[3] Their potential toxicity necessitates rigorous control and accurate quantification in raw materials, intermediates, and final drug products.[3][4] While both HPLC-UV and GC-MS are staples in the analytical laboratory, they offer orthogonal (different and independent) approaches to quantification.

  • High-Performance Liquid Chromatography (HPLC) separates compounds in the liquid phase based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[5] It is exceptionally well-suited for a broad range of aniline derivatives without requiring chemical modification.[4][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds in the gas phase based on their volatility and interaction with a stationary phase.[5] For many polar aniline derivatives, this technique is challenging due to poor volatility and peak shape, often mandating a chemical derivatization step to produce a more volatile and thermally stable analyte.[4][7][8] The mass spectrometer provides an additional layer of specificity, making it a powerful tool for identification and quantification.[5]

Cross-validating these two techniques is not merely a confirmatory exercise; it is a robust demonstration of analytical accuracy. If two fundamentally different methods produce statistically comparable results for the same set of samples, it provides a high degree of confidence that the measured value is accurate and free from method-specific artifacts. This is a cornerstone of ensuring data integrity and is strongly encouraged by regulatory bodies like the FDA.[1][9]

Foundational Principles and Method Development Strategy

Before a cross-validation study can begin, each individual method must be fully developed and validated to demonstrate its suitability for the intended purpose, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[10][11][12][13]

HPLC-UV Method Development Insights

The goal is to develop a stability-indicating HPLC method capable of separating the target aniline derivative from its potential impurities and degradation products.

  • Column Selection: A C18 (octadecylsilane) reversed-phase column is the workhorse for aromatic amines. The nonpolar stationary phase effectively retains the aniline derivatives via hydrophobic interactions.

  • Mobile Phase Optimization: A typical mobile phase consists of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[6] The buffer's pH is critical; keeping it slightly acidic (pH 3-4) ensures the amino group is protonated, which generally leads to better peak shape and avoids interactions with residual silanols on the column packing.

  • Detector Selection: The aromatic ring in aniline derivatives makes them strong chromophores, ideally suited for UV detection. A photodiode array (PDA) detector is preferable as it can assess peak purity across a range of wavelengths.

GC-MS Method Development Insights

The primary challenge for GC analysis of anilines is their polarity and low volatility.[7] Direct injection often results in poor chromatography (e.g., tailing peaks).

  • The Imperative of Derivatization: To overcome these issues, a derivatization step is essential. Acylation, using reagents like 4-Carbethoxyhexafluorobutyryl Chloride or Pentafluoropropionic Anhydride (PFPA), is a common and effective strategy.[14][15] This reaction converts the polar -NH2 group into a less polar, more volatile amide, significantly improving chromatographic performance.

  • Column Selection: A non-polar or mid-polarity capillary column, such as a DB-5ms or equivalent, is typically used for the separation of the derivatized anilines.[16]

  • Mass Spectrometry Parameters: Electron Ionization (EI) is the standard ionization technique. For quantification, Selected Ion Monitoring (SIM) mode is employed. In SIM mode, the mass spectrometer is set to detect only specific, characteristic ions of the derivatized analyte, dramatically increasing sensitivity and selectivity by filtering out background noise.

Phase 1: Individual Method Validation Protocols

Each method must be rigorously validated according to ICH Q2(R1) guidelines.[10][12][17] The validation demonstrates that the analytical procedure is fit for its purpose.[18] A comprehensive validation protocol should be written and approved before initiating the studies.[19]

Experimental Workflow for Method Validation

G cluster_prep Preparation cluster_validation Validation Tests (ICH Q2 R1) cluster_analysis Data Analysis prep_standards Prepare Calibration Standards (e.g., 50% to 150% of target) linearity Linearity & Range (Analyze calibration standards) prep_standards->linearity prep_qc Prepare QC Samples (Low, Mid, High) precision Precision (Repeatability & Intermediate) prep_qc->precision prep_spiked Prepare Spiked Matrix Samples (for Accuracy) accuracy Accuracy / Recovery (Analyze spiked samples at 3 levels) prep_spiked->accuracy specificity Specificity / Selectivity (Analyze blanks, placebo, spiked samples) specificity->linearity linearity_analysis Linear Regression (r² ≥ 0.999) linearity->linearity_analysis lod_loq Determine LOD & LOQ (Based on S/N ratio or slope) linearity->lod_loq accuracy_analysis Calculate % Recovery (e.g., 98.0-102.0%) accuracy->accuracy_analysis precision_analysis Calculate % RSD (e.g., ≤ 2.0%) precision->precision_analysis

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methoxy-5-methylaniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methoxy-5-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.